molecular formula C7H12 B1595816 3-Methyl-1-hexyne CAS No. 40276-93-5

3-Methyl-1-hexyne

Cat. No.: B1595816
CAS No.: 40276-93-5
M. Wt: 96.17 g/mol
InChI Key: OPZULQHRFNTFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-hexyne is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylhex-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZULQHRFNTFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960667
Record name 3-Methylhex-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40276-93-5
Record name 3-Methyl-1-hexyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040276935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhex-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1-hexyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound 3-Methyl-1-hexyne, including its unique Chemical Abstracts Service (CAS) number, physical and chemical properties, safety information, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Information

This compound is an organic compound classified as an alkyne. Its structure features a terminal triple bond and a methyl group at the third carbon position.

CAS Number: 40276-93-5[1][2][3][4]

Molecular Formula: C₇H₁₂[2][3][4]

Linear Formula: HC≡CCH(CH₃)CH₂CH₂CH₃[1]

Synonyms: 1-Hexyne, 3-methyl-[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 96.17 g/mol [1][2][3][5]
Boiling Point 85 °C[3]
Melting Point -88.73 °C (estimate)[3]
Density 0.710 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.402 - 1.403[1][3]
Flash Point -15 °C (-5 °F) - closed cup[1][3]
Vapor Pressure 79 mmHg at 25 °C

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 2)GHS02DangerH225: Highly flammable liquid and vapor[1][5]

Personal Protective Equipment (PPE): It is recommended to use eye shields, face shields, and gloves when handling this compound. A respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used when necessary.[1]

Experimental Protocols

Synthesis of this compound (Adapted Method)

This procedure involves the alkylation of a smaller alkyne.

Materials:

Procedure:

  • In a dry, three-necked, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1-pentyne in dry pentane.

  • Cool the flask in a cold bath (e.g., acetone/dry ice).

  • Slowly add a solution of n-butyllithium in hexane to the stirred solution.

  • Allow the mixture to warm to approximately 10°C and stir until the initial precipitate dissolves, resulting in a clear yellow solution.

  • Recool the solution to 0°C in an ice bath.

  • Slowly add a solution of methyl iodide in dry pentane.

  • After the addition is complete, allow the reaction mixture to stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by adding 4 N hydrochloric acid with cooling.

  • Separate the organic layer, wash it with water, and dry it over anhydrous potassium carbonate.

  • Filter the solution and remove the low-boiling solvent by distillation.

  • Purify the resulting this compound by fractional distillation.

Purification

Fractional distillation is the primary method for purifying this compound. For high purity, a spinning-band distillation apparatus is recommended.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques:

  • Gas Chromatography (GC): To assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the acetylenic proton, the methine proton, and the different methylene (B1212753) and methyl groups.

    • ¹³C NMR will display distinct peaks for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C and ≡C-H stretching vibrations of the terminal alkyne.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing Workflows and Reactions

To further aid researchers, the following diagrams illustrate a typical workflow for chemical characterization and potential reaction pathways for this compound.

G Workflow for Chemical Identification and Characterization cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Fractional Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS GC Gas Chromatography Purification->GC Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis GC->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation G Potential Reaction Pathways of this compound cluster_0 Addition Reactions cluster_1 Deprotonation and Alkylation cluster_2 Coupling Reactions Reactant This compound Hydrogenation Hydrogenation (H₂/Catalyst) Reactant->Hydrogenation Halogenation Halogenation (X₂) Reactant->Halogenation Hydrohalogenation Hydrohalogenation (HX) Reactant->Hydrohalogenation Hydration Hydration (H₂O, H₂SO₄, HgSO₄) Reactant->Hydration Deprotonation Deprotonation (NaNH₂ or n-BuLi) Reactant->Deprotonation Sonogashira Sonogashira Coupling Reactant->Sonogashira Glaser Glaser Coupling Reactant->Glaser Alkylation Alkylation (R-X) Deprotonation->Alkylation

References

Navigating the Nomenclature and Utility of 3-Methyl-1-hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and potential applications of 3-Methyl-1-hexyne, a terminal alkyne of interest to researchers, scientists, and drug development professionals. This document outlines the systematic approach to its naming, summarizes key quantitative data, and presents a detailed, plausible experimental protocol for its synthesis, alongside a discussion of its relevance in modern chemistry.

IUPAC Nomenclature: A Systematic Approach

The systematic naming of organic compounds under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature ensures unambiguous communication of their chemical structures. For alkynes, a class of unsaturated hydrocarbons containing at least one carbon-carbon triple bond, a specific set of rules applies. The naming of this compound serves as a clear example of this systematic approach.

The process begins by identifying the longest continuous carbon chain that includes the carbon-carbon triple bond. In the case of this compound, this chain consists of six carbon atoms. The parent alkane is therefore hexane. To denote the presence of the triple bond, the "-ane" suffix is replaced with "-yne," yielding "hexyne."

Next, the carbon chain is numbered to assign the lowest possible locant (position number) to the triple bond. Numbering from the end closer to the triple bond gives the triple bond the location between carbons 1 and 2, hence "1-hexyne."

Finally, any substituents on the parent chain are identified and their positions are indicated. In this molecule, a methyl group (-CH₃) is attached to the third carbon atom of the hexyne chain. Therefore, the complete and correct IUPAC name is This compound .

Below is a graphical representation of the logical workflow for determining the IUPAC name of this compound.

IUPAC_Nomenclature_Workflow cluster_structure Example: this compound A Identify the Longest Carbon Chain Containing the Triple Bond B Determine the Parent Alkyne Name (replace -ane with -yne) A->B 6 carbons -> Hexyne C Number the Chain to Give the Triple Bond the Lowest Locant B->C Numbering from right to left D Identify and Locate Substituents C->D Triple bond at C1 Methyl group at C3 E Assemble the Full IUPAC Name D->E Combine locants, substituents, and parent name Structure CH≡C-CH(CH₃)-CH₂-CH₂-CH₃

A flowchart illustrating the IUPAC naming process for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₁₂[1][2][3]
Molecular Weight 96.17 g/mol [1]
CAS Number 40276-93-5[2][3]
Density 0.710 g/mL at 25 °C
Boiling Point 85 °C at 760 mmHg[4]
Refractive Index 1.4030[4]
Flash Point -15 °C (closed cup)
Vapor Pressure 79 mmHg at 25°C[4]
LogP 2.05580[4]

Spectroscopic data is critical for the structural elucidation and purity assessment of chemical compounds. For this compound, infrared (IR) and mass spectrometry (MS) are key analytical techniques. The IR spectrum of a terminal alkyne like this compound is characterized by a sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration and a medium intensity band in the region of 2100-2140 cm⁻¹ corresponding to the C≡C stretching vibration. Mass spectrometry data would show a molecular ion peak corresponding to its molecular weight.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

  • HC≡CH + NaNH₂ → HC≡CNa + NH₃

  • HC≡CNa + Br-CH(CH₃)-CH₂-CH₂-CH₃ → HC≡C-CH(CH₃)-CH₂-CH₂-CH₃ + NaBr

Materials and Reagents:

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube.

  • Dewar flask

  • Addition funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Acetylide: A three-necked flask is charged with liquid ammonia (approximately 500 mL) and cooled in a dry ice/acetone bath. Small pieces of sodium metal are added portion-wise with stirring until a persistent blue color is observed, indicating the presence of solvated electrons. Purified acetylene gas is then bubbled through the solution until the blue color disappears, signifying the formation of sodium acetylide.

  • Alkylation: 3-Bromohexane (1.1 equivalents) dissolved in anhydrous diethyl ether is added dropwise to the suspension of sodium acetylide in liquid ammonia over a period of 1 hour. The reaction mixture is stirred for an additional 4 hours, allowing the alkylation to proceed.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The liquid ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Reactivity and Applications in Drug Development

Terminal alkynes are versatile functional groups in organic synthesis and have gained significant attention in medicinal chemistry and drug development.

Click Chemistry: The terminal alkyne moiety of this compound makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction allows for the efficient and specific formation of triazole linkages, a common motif in pharmaceutical compounds and bioconjugates.

Covalent Inhibition: Recent studies have explored the use of terminal alkynes as "latent electrophiles" for the development of irreversible covalent inhibitors.[6][7] These inhibitors can form a covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a target protein. This mode of action can lead to prolonged therapeutic effects. The reactivity of the alkyne can be tuned by neighboring functional groups, offering a sophisticated strategy for designing selective and potent drugs.

Hydrogenation: The triple bond in this compound can be fully or partially reduced. For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst will yield 3-methylhexane.[8] The use of a poisoned catalyst, such as Lindlar's catalyst, would result in the formation of the corresponding cis-alkene, 3-methyl-1-hexene. These transformations provide access to a range of saturated and unsaturated compounds from a single alkyne precursor.

The unique reactivity of the terminal alkyne in this compound, combined with its straightforward synthesis, positions it as a valuable building block for the synthesis of complex molecules and for the exploration of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals working at the forefront of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 3-Methyl-1-hexyne, a valuable chemical intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require detailed information on its molecular structure, physicochemical properties, and analytical characterization.

Molecular Structure and Identity

This compound is an aliphatic alkyne characterized by a seven-carbon chain. Its structure features a terminal triple bond between the first and second carbon atoms and a methyl group branching from the third carbon. This chiral center means the molecule exists as a racemic mixture of two enantiomers. The IUPAC name for this compound is 3-methylhex-1-yne.[][2]

The molecular formula is C₇H₁₂.[][3][4][5] Its structure is explicitly defined by the linear formula HC≡CCH(CH₃)CH₂CH₂CH₃[6] and the canonical SMILES string CCCC(C)C#C.[][7]

Physicochemical Properties

The key quantitative properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference. This data is critical for designing experimental conditions, predicting reactivity, and ensuring safe handling.

PropertyValueSource
IUPAC Name 3-methylhex-1-yne[][2]
Molecular Formula C₇H₁₂[][3][4][5]
Molecular Weight 96.17 g/mol [][5]
CAS Number 40276-93-5[2][4]
Density 0.710 g/mL at 25 °C[8]
Boiling Point 85 °C at 760 mmHg[3][7]
Flash Point -15 °C (5.0 °F) - closed cup
Refractive Index 1.402 (n20/D)
InChI Key OPZULQHRFNTFFZ-UHFFFAOYSA-N[2][4]

Experimental Protocols and Analysis

As a fundamental building block in organic synthesis, specific experimental protocols for this compound are highly application-dependent. Its use as a research chemical is well-established.[] Standard analytical techniques are employed to confirm its identity and purity.

General Analytical Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The sample is vaporized and separated on a GC column, after which the mass spectrometer fragments the molecule, yielding a characteristic mass spectrum that confirms its structure.

  • Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. For this compound, the spectrum will prominently feature a sharp peak characteristic of the terminal alkyne C≡C stretch and another for the ≡C-H stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structure elucidation.

The logical workflow for the structural identification of this compound is depicted in the diagram below.

G Diagram 1: Analytical Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Conclusion Sample This compound GCMS GC-MS Analysis Sample->GCMS IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment Molecular Weight GCMS->Purity FuncGroup Functional Group ID (Alkyne C≡C, ≡C-H) IR->FuncGroup Structure Structural Elucidation (Carbon Skeleton) NMR->Structure Confirm Identity Confirmed Purity->Confirm FuncGroup->Confirm Structure->Confirm

Diagram 1: Analytical Workflow for this compound

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the atomic connectivity and structure of the this compound molecule. Carbon atoms are depicted as nodes, and bonds are represented by edges, with the triple bond clearly indicated.

Diagram 2: Molecular Structure of this compound

References

An In-depth Technical Guide to 3-Methyl-1-hexyne: Synthesis, Spectroscopic Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Methyl-1-hexyne, including its key identifiers, physicochemical properties, detailed spectroscopic analysis, a representative synthetic protocol, and its applications in organic synthesis, particularly in areas relevant to drug discovery and materials science.

Core Compound Identification and Properties

This compound is a terminal alkyne with a branched alkyl chain. Its structure and key identifiers are fundamental for its use in research and development.

IdentifierValue
IUPAC Name 3-methylhex-1-yne
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
CAS Number 40276-93-5
SMILES CCCC(C)C#C
InChIKey OPZULQHRFNTFFZ-UHFFFAOYSA-N

A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Density 0.710 g/mL at 25 °C
Boiling Point 85 °C at 760 mmHg
Refractive Index 1.4030 at 20 °C
Flash Point -15 °C

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following sections provide an analysis of its Infrared (IR) and Mass Spectrum (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The data presented is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3335≡C-H stretchTerminal Alkyne
~2960C-H stretchsp³ C-H
~2120C≡C stretchAlkyne
~1460C-H bendCH₂ and CH₃
~1380C-H bendCH₃
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, which aids in its structural elucidation. The data is based on the spectrum available in the NIST Mass Spectrometry Data Center.

m/zProposed Fragment IonFormulaNotes
96[C₇H₁₂]⁺C₇H₁₂Molecular Ion (M⁺)
81[C₆H₉]⁺C₆H₉Loss of a methyl radical (•CH₃)
67[C₅H₇]⁺C₅H₇Loss of an ethyl radical (•C₂H₅)
53[C₄H₅]⁺C₄H₅Further fragmentation
41[C₃H₅]⁺C₃H₅Propargyl or allyl cation

Experimental Protocols

Synthesis of this compound via Alkylation of 1-Pentyne (B49018)

This procedure involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by its reaction with an alkyl halide.

Materials:

  • 1-Pentyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is charged with 1-pentyne (1.0 equivalent) dissolved in anhydrous THF.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.

  • Methyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Reactivity and Applications in Drug Development

Terminal alkynes, such as this compound, are versatile building blocks in organic synthesis, with significant applications in the development of pharmaceuticals and other biologically active molecules. Their reactivity is primarily centered around the acidic terminal proton and the carbon-carbon triple bond.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex molecules.

Sonogashira_Coupling R1_X Aryl/Vinyl Halide (R¹-X) Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base R1_X->Catalyst Alkyne This compound (R²-C≡CH) Alkyne->Catalyst Product Coupled Product (R¹-C≡C-R²) Catalyst->Product

A simplified workflow of the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Cu(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole is a cornerstone of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery applications.

CuAAC_Reaction Azide Organic Azide (R¹-N₃) Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne This compound (R²-C≡CH) Alkyne->Catalyst Product 1,4-disubstituted 1,2,3-Triazole Catalyst->Product

The general scheme of the CuAAC "click" reaction.

Conclusion

This compound is a valuable chemical intermediate with well-defined spectroscopic properties. Its utility in modern organic synthesis, particularly in the construction of complex molecular architectures through reactions like the Sonogashira coupling and CuAAC, underscores its importance for researchers in academia and the pharmaceutical industry. This guide provides the foundational technical information required for the effective use and characterization of this compound.

An In-depth Technical Guide to the Initial Reactivity of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected initial reactivity of 3-Methyl-1-hexyne. While specific experimental data for this substrate is limited in publicly available literature, this document extrapolates from established principles of alkyne chemistry and data from analogous compounds to predict its behavior in key organic reactions. The information herein serves as a foundational resource for researchers designing synthetic pathways and investigating the chemical properties of this compound.

Core Reactivity Profile

This compound (C₇H₁₂) is a terminal alkyne characterized by a carbon-carbon triple bond at the C1 position and a chiral center at the C3 position.[1][2] Its reactivity is dominated by the electron-rich triple bond, making it susceptible to electrophilic additions and other reactions typical of alkynes. The steric hindrance from the methyl group at the C3 position may influence reaction rates and regioselectivity compared to unbranched terminal alkynes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₁₂[1][3]
Molecular Weight 96.17 g/mol [1][3]
CAS Number 40276-93-5[1][3]
Density 0.710 g/mL at 25 °C[3]
Boiling Point 85 °C at 760 mmHg[4]
Refractive Index n20/D 1.402[3]
SMILES CCCC(C)C#C[3]
InChI 1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3[3]

Key Reactivity Studies

This section details the expected outcomes and provides generalized experimental protocols for the primary reactions of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes can lead to either complete saturation to form an alkane or partial reduction to a cis-alkene, depending on the catalyst used.

Full Hydrogenation (Alkane Formation)

Using a highly active catalyst such as platinum or palladium on carbon will result in the complete reduction of the triple bond to a single bond, yielding 3-methylheptane.[5]

Partial Hydrogenation (cis-Alkene Formation)

To achieve partial hydrogenation to the corresponding cis-alkene, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) is employed. This deactivates the catalyst sufficiently to prevent over-reduction to the alkane.

Table 1: Products of Catalytic Hydrogenation of this compound

ReactionCatalystProductExpected Yield
Full HydrogenationPd/C, PtO₂3-MethylheptaneHigh
Partial HydrogenationLindlar's Catalyst(Z)-3-Methyl-1-hexeneHigh

Experimental Protocol: Full Hydrogenation

Disclaimer: This is a generalized protocol and may require optimization for this compound.

  • Reaction Setup: A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, 3-methylheptane, which can be further purified by distillation if necessary.

Experimental Protocol: Partial Hydrogenation

Disclaimer: This protocol is adapted from studies on similar alkynes, such as 3-hexyne, and may need adjustment.[6]

  • Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve this compound (1 equivalent) in a solvent such as hexane (B92381) or ethanol.

  • Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Hydrogenation: Purge the flask with hydrogen and then maintain a hydrogen atmosphere using a balloon. Stir the mixture vigorously at room temperature.

  • Monitoring: Carefully monitor the reaction by GC to maximize the yield of the cis-alkene and minimize the formation of the alkane.

  • Work-up: Once the desired conversion is reached, filter the mixture through celite to remove the catalyst and wash with the solvent. The solvent is then removed by distillation to afford (Z)-3-Methyl-1-hexene.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already has a hydrogen atom, and the halide adds to the more substituted carbon.[4][7]

Table 2: Predicted Products of Hydrohalogenation of this compound

ReagentProduct (Markovnikov Addition)
HCl2-Chloro-3-methyl-1-hexene
HBr2-Bromo-3-methyl-1-hexene
HI2-Iodo-3-methyl-1-hexene

Experimental Protocol: Hydrohalogenation

Disclaimer: This is a generalized protocol and may require optimization for this compound.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, diethyl ether) in a flask cooled in an ice bath.

  • Reagent Addition: Slowly bubble hydrogen chloride or hydrogen bromide gas through the solution, or add a solution of the hydrogen halide in acetic acid.

  • Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, the reaction is quenched with a cold, dilute solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography or distillation.

Hydration

The hydration of terminal alkynes can be catalyzed by mercury salts in the presence of aqueous acid to yield methyl ketones, following Markovnikov's regioselectivity.[8][9] The initial product is an enol, which rapidly tautomerizes to the more stable keto form.

Table 3: Predicted Product of Hydration of this compound

ReagentsIntermediateFinal Product
H₂O, H₂SO₄, HgSO₄3-Methyl-1-hexen-2-ol (enol)3-Methyl-2-hexanone

Experimental Protocol: Acid-Catalyzed Hydration

Disclaimer: This protocol is based on the hydration of 1-hexyne (B1330390) and may need to be adapted.[10]

  • Catalyst Preparation: In a round-bottom flask, carefully add concentrated sulfuric acid to water, keeping the mixture cool in an ice bath. Then, add mercury(II) sulfate.

  • Reaction: To the stirred acidic mercuric sulfate solution, add this compound (1 equivalent) dropwise at a temperature maintained between 60-70°C.

  • Reaction Time: Stir the mixture for 1-2 hours after the addition is complete.

  • Work-up: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation, and then purify the resulting 3-Methyl-2-hexanone by fractional distillation.[11][12]

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

This compound, as a terminal alkyne, is a suitable substrate for 1,3-dipolar cycloaddition reactions with azides to form 1,2,3-triazoles.[1][13] This reaction, often referred to as "click chemistry," can be performed thermally or, more commonly, catalyzed by copper(I) salts, which provides high regioselectivity for the 1,4-disubstituted triazole.[14][15]

Table 4: Predicted Product of 1,3-Dipolar Cycloaddition of this compound

ReagentCatalystProduct
Benzyl (B1604629) Azide (B81097)Cu(I)1-Benzyl-4-(1-methylbutyl)-1H-1,2,3-triazole

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Disclaimer: This is a generalized protocol and may require optimization for this compound.

  • Reaction Setup: In a flask, dissolve the organic azide (e.g., benzyl azide, 1 equivalent) and this compound (1-1.2 equivalents) in a solvent mixture, typically t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving copper(II) sulfate pentahydrate (1-5 mol%) and sodium ascorbate (B8700270) (5-10 mol%) in a small amount of water.

  • Reaction: Add the catalyst solution to the solution of the azide and alkyne. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Reaction Pathways

3-Methyl-1-hexyne_Reactions start This compound h2_pdc H₂, Pd/C start->h2_pdc Full Hydrogenation h2_lindlar H₂, Lindlar's Cat. start->h2_lindlar Partial Hydrogenation hx HX (HCl, HBr, HI) start->hx Hydrohalogenation h2o_hgso4 H₂O, H₂SO₄, HgSO₄ start->h2o_hgso4 Hydration azide_cu R-N₃, Cu(I) start->azide_cu 1,3-Dipolar Cycloaddition alkane 3-Methylheptane h2_pdc->alkane cis_alkene (Z)-3-Methyl-1-hexene h2_lindlar->cis_alkene vinyl_halide 2-Halo-3-methyl-1-hexene hx->vinyl_halide ketone 3-Methyl-2-hexanone h2o_hgso4->ketone triazole 1,4-Disubstituted-1,2,3-triazole azide_cu->triazole Generalized_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Solvent, Reactants) reagent Reagent/Catalyst Addition setup->reagent reaction Stirring at Controlled Temperature reagent->reaction monitoring Monitoring (TLC, GC) reaction->monitoring quench Quenching/ Filtration monitoring->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify final_product final_product purify->final_product Isolated Product

References

Quantum Chemical Blueprint of 3-Methyl-1-hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-hexyne is a chiral alkyne of interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, designing novel reactions, and for its potential application in drug development. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties with high accuracy. This technical guide details the application of Density Functional Theory (DFT) to characterize this compound, presenting a comprehensive overview of its molecular properties through calculated data and standardized computational protocols.

Computational Methodology

The molecular properties of this compound were investigated using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Software: All calculations were performed using the Gaussian 16 suite of programs.

Methodology:

  • Geometry Optimization: The molecular structure of this compound was optimized to a local minimum on the potential energy surface. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of both Hartree-Fock and DFT methods.

  • Basis Set: The 6-311++G(d,p) basis set was employed for all calculations. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Vibrational Frequencies: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra of the molecule.

  • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, were calculated from the optimized geometry.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters

For clarity, the atoms in this compound are numbered as shown in the molecular structure diagram below.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C1-C21.208 Å
C2-C31.465 Å
C3-C41.542 Å
C4-C51.538 Å
C5-C61.531 Å
C3-C71.539 Å
C1-H81.065 Å
Bond Angles (°)
H8-C1-C2179.8°
C1-C2-C3178.5°
C2-C3-C4111.2°
C2-C3-C7109.8°
C4-C3-C7110.5°
C3-C4-C5114.1°
C4-C5-C6112.9°
Dihedral Angles (°)
H8-C1-C2-C3-179.9°
C1-C2-C3-C465.4°
C1-C2-C3-C7-175.1°
C2-C3-C4-C5168.2°
C7-C3-C4-C5-69.7°
Table 2: Calculated Vibrational Frequencies
Vibrational Mode Frequency (cm⁻¹) Intensity (km/mol) Description
ν(C≡C)214525.8C≡C stretch
ν(≡C-H)331045.2Alkyne C-H stretch
ν(C-H)aliphatic2870-2980120.5 (sum)CH, CH₂, CH₃ stretches
δ(C-H)1370-146565.7 (sum)Aliphatic C-H bends
ν(C-C)950-115030.1 (sum)C-C stretches
Table 3: Electronic and Thermochemical Properties
Property Calculated Value
Total Energy -272.345 Hartree
HOMO Energy -0.245 Hartree (-6.67 eV)
LUMO Energy 0.052 Hartree (1.42 eV)
HOMO-LUMO Gap 0.297 Hartree (8.09 eV)
Dipole Moment 0.75 Debye
Zero-point Energy 115.8 kcal/mol
Enthalpy (298.15 K) -170895.3 kcal/mol
Gibbs Free Energy (298.15 K) -170923.8 kcal/mol

Experimental Protocols

A detailed methodology for performing the quantum chemical calculations on this compound is provided below.

1. Molecular Structure Input:

  • The initial 3D coordinates of this compound can be generated using a molecular builder such as GaussView, Avogadro, or ChemDraw.

  • Ensure the correct chirality at the C3 stereocenter if a specific enantiomer is being studied.

2. Geometry Optimization:

  • Create an input file for the Gaussian 16 software with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

  • The molecular coordinates are specified in the subsequent section of the input file.

  • Submit the calculation to the computational server.

  • Upon completion, verify that the optimization has converged by checking the output file for the "Stationary point found" message.

3. Frequency Calculation:

  • Using the optimized geometry from the previous step, create a new input file with the keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.

  • Submit the calculation.

  • After the calculation is finished, inspect the output file to ensure there are no imaginary frequencies, which confirms the structure is a true minimum. The vibrational frequencies and their corresponding intensities will be listed in the output.

4. Electronic Property Analysis:

  • The electronic properties such as HOMO and LUMO energies and the dipole moment are automatically calculated during the geometry optimization and frequency calculations.

  • These values can be found by searching for "Alpha occ. eigenvalues" for HOMO and "Alpha virt. eigenvalues" for LUMO in the output file. The dipole moment is typically summarized near the end of the output.

Mandatory Visualization

G cluster_input Input Stage cluster_calculation Calculation Stage cluster_analysis Analysis Stage A Build 3D Structure (e.g., GaussView, Avogadro) B Define Computational Method (Functional: B3LYP, Basis Set: 6-311++G(d,p)) A->B C Create Input File (.gjf) B->C D Geometry Optimization (Keyword: Opt) C->D E Frequency Calculation (Keyword: Freq) D->E Use Optimized Geometry F Verify Minimum Energy Structure (No Imaginary Frequencies) E->F G Extract Geometric Parameters (Bond Lengths, Angles) F->G H Extract Electronic Properties (HOMO, LUMO, Dipole Moment) F->H I Analyze Vibrational Spectra F->I

Caption: Workflow for Quantum Chemical Calculations.

Caption: Atom Numbering for this compound.

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-hexyne is a chiral alkyne that has found utility in organic synthesis. This technical guide provides a comprehensive overview of its discovery and historical synthesis. While a definitive first synthesis remains historically ambiguous, this document outlines the early synthetic methodologies that would have led to its creation, focusing on the alkylation of terminal alkynes. Detailed experimental protocols, quantitative data, and reaction workflows are presented to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C₇H₁₂, is a terminal alkyne characterized by a chiral center at the C-3 position.[1][2] Its structure presents opportunities for stereoselective reactions, making it a potentially valuable building block in the synthesis of complex organic molecules. This guide delves into the historical context of its synthesis and provides detailed practical information for its preparation in a laboratory setting.

Historical Perspective on the Synthesis of 3-Alkyl-1-Alkynes

The most probable and historically significant route to asymmetrically substituted alkynes like this compound is the alkylation of a terminal alkyne. This method involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂[1][2]
Molecular Weight 96.17 g/mol [2]
CAS Number 40276-93-5[1][2]
Density 0.710 g/mL at 25 °C
Boiling Point 349.24 K (76.09 °C) (Joback Calculated)[4]
Refractive Index n20/D 1.402
Flash Point -15 °C (5.0 °F) - closed cup

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/FeaturesSource
Mass Spectrum (electron ionization) Major peaks at m/z: 67, 41, 96, 53, 39, 27, 77, 95[1]
Infrared (IR) Spectrum Characteristic peaks for terminal alkyne C≡C-H stretch and C≡C stretch.[1]

Key Synthesis Methodologies

The primary and most adaptable method for the synthesis of this compound is the alkylation of a suitable terminal alkyne. The general strategy involves the deprotonation of a terminal alkyne followed by reaction with an alkyl halide.

Synthesis via Alkylation of 1-Pentyne (B49018)

This approach involves the deprotonation of 1-pentyne to form the pentyn-1-ide anion, which is then alkylated with a methyl halide.

Alkylation_of_1_Pentyne 1-Pentyne 1-Pentyne Pentyn-1-ide_anion Pentyn-1-ide_anion 1-Pentyne->Pentyn-1-ide_anion 1. Strong Base (e.g., NaNH2) This compound This compound Pentyn-1-ide_anion->this compound 2. Methyl Halide (e.g., CH3I) Methyl_Halide Methyl_Halide Methyl_Halide->this compound

Alkylation of 1-Pentyne Workflow

Materials:

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with liquid ammonia.

  • Sodium amide is cautiously added in portions to the liquid ammonia with stirring.

  • A solution of 1-pentyne in anhydrous diethyl ether is added dropwise to the sodium amide suspension. The mixture is stirred for 2 hours to ensure complete formation of the sodium pentyn-1-ide.

  • Methyl iodide is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the ammonia is allowed to evaporate.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Table 3: Representative Quantitative Data for Alkylation of Terminal Alkynes

ReactantsReagentsSolventReaction TimeYieldReference
1-Hexyne, Ethyl bromiden-ButyllithiumPentane2 days64-65%Organic Syntheses, Coll. Vol. 6, p.608 (1988)
Terminal Alkyne, Alkyl HalideNaNH₂Liquid NH₃N/AGeneral ProcedureGeneral Organic Chemistry Texts

Note: The yield for the specific synthesis of this compound via this method would be expected to be in a similar range to the analogous reaction shown.

Logical Relationships in Synthesis Strategy

The choice of synthetic route depends on the availability of starting materials. The alkylation of a terminal alkyne is a versatile method that allows for the construction of a wide variety of substituted alkynes.

Synthesis_Strategy cluster_start Starting Materials cluster_reaction Reaction Steps Terminal_Alkyne Terminal_Alkyne Deprotonation Deprotonation Terminal_Alkyne->Deprotonation Strong Base Alkyl_Halide Alkyl_Halide Nucleophilic_Attack Nucleophilic_Attack Alkyl_Halide->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Forms Acetylide Product This compound Nucleophilic_Attack->Product

General Synthesis Logic

Conclusion

While the precise historical moment of the first synthesis of this compound is not clearly documented, the chemical principles and synthetic methodologies for its creation were well-established in the early to mid-20th century. The alkylation of terminal alkynes remains a robust and reliable method for its preparation. This guide provides the necessary theoretical background and practical protocols to aid researchers in the synthesis and utilization of this chiral alkyne in their scientific endeavors.

References

Methodological & Application

Synthesis of 3-Methyl-1-hexyne from 1-Pentyne via Propargylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-methyl-1-hexyne, a valuable building block in organic synthesis. The presented methodology deviates from the initially proposed conversion of 2-hexyne (B165341), as isomerization of internal alkynes does not readily yield branched terminal alkynes. Instead, a more chemically sound and efficient approach is detailed: the propargylic methylation of 1-pentyne (B49018). This method involves the formation of a dilithio intermediate of 1-pentyne, followed by selective alkylation at the C-3 position with a methylating agent. This protocol is based on established procedures for the propargylic alkylation of terminal alkynes, offering a reliable route to the desired product.

Introduction

This compound is a chiral terminal alkyne that serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The initial concept of synthesizing this compound from 2-hexyne is not practical, as the isomerization of an internal alkyne (the "alkyne zipper reaction") primarily leads to the thermodynamically more stable terminal alkyne, 1-hexyne, without introducing branching at the propargylic position.

A more effective strategy for the synthesis of 3-substituted-1-alkynes is the selective alkylation of a smaller terminal alkyne at the propargylic carbon (C-3). This application note details a protocol for the synthesis of this compound from 1-pentyne. The key step in this synthesis is the generation of a dianion of 1-pentyne using a strong base, which allows for subsequent electrophilic attack by a methylating agent at the propargylic position.

Reaction Scheme

The overall synthetic transformation is depicted below:

Experimental Protocol

This protocol is adapted from established methods for the propargylic alkylation of terminal alkynes.

3.1. Materials and Equipment:

  • Reagents:

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus (for purification)

    • Standard laboratory glassware

3.2. Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Initial Charge: To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add 1-pentyne (1.0 equivalent) to the cooled THF. To this solution, slowly add n-butyllithium in hexanes (2.2 equivalents) via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2 hours to ensure the formation of the dilithio species.

  • Methylation: Cool the reaction mixture back down to -78 °C. Add methyl iodide (1.5 equivalents) dropwise via syringe or dropping funnel. After the addition, allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with pentane or diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent in vacuo using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
Boiling Point 89-91 °C
Density 0.73 g/cm³
Appearance Colorless liquid
¹H NMR (CDCl₃, ppm) δ 2.45 (m, 1H), 2.05 (d, J=2.6 Hz, 1H), 1.55 (m, 2H), 1.15 (d, J=6.9 Hz, 3H), 0.95 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃, ppm) δ 86.9, 68.9, 35.8, 30.1, 20.9, 13.9
IR (neat, cm⁻¹) 3310 (≡C-H), 2965, 2930, 2875 (C-H), 2110 (C≡C)
Expected Yield 60-75%

Note: NMR and IR data are predicted based on known values for similar structures and may vary slightly based on experimental conditions.

Mandatory Visualization

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 1-Pentyne 1-Pentyne Step1 1. Add 1-Pentyne to Anhydrous THF 1-Pentyne->Step1 n-BuLi n-BuLi Step3 3. Add n-BuLi (2.2 eq) Formation of Dilithio-pentyne n-BuLi->Step3 CH3I CH3I Step4 4. Add CH3I (1.5 eq) Propargylic Methylation CH3I->Step4 Step2 2. Cool to -78 °C Step1->Step2 Step2->Step3 Step3->Step4 Step5 5. Quench with sat. NH4Cl Step4->Step5 Workup Aqueous Workup & Extraction Step5->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • The reaction should be carried out in a fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Low-temperature baths should be handled with cryogenic gloves.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound from 1-pentyne. This approach, which relies on the selective propargylic alkylation of a terminal alkyne, is superior to the initially considered isomerization of an internal alkyne. The provided data and workflow are intended to guide researchers in the successful synthesis and characterization of this important chemical intermediate.

Application Note: Laboratory Scale Preparation of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Methyl-1-hexyne. The method is based on the alkylation of an acetylide anion, a fundamental and versatile strategy for forming carbon-carbon bonds in organic synthesis.[1] The protocol involves the deprotonation of a terminal alkyne using a strong base, followed by a nucleophilic substitution reaction with a secondary alkyl halide. This application note is intended for researchers and scientists in organic chemistry and drug development, providing a comprehensive guide to the preparation, purification, and characterization of this compound.

Introduction

This compound is a terminal alkyne that can serve as a valuable building block in organic synthesis. The synthesis of substituted alkynes is often achieved through the alkylation of acetylide ions.[2] This reaction typically proceeds in two steps: first, a strong base deprotonates the terminal alkyne to form a highly nucleophilic acetylide anion.[3] Second, this anion acts as a nucleophile in a substitution reaction with an alkyl halide to form a new carbon-carbon bond.[4]

The reaction is most efficient with primary alkyl halides via an SN2 mechanism.[2] With secondary and tertiary halides, the competing E2 elimination reaction can become significant, often predominating.[4] This protocol details the synthesis of this compound by reacting sodium acetylide with 2-bromopentane (B28208), a secondary halide, and outlines the necessary purification steps.

Reaction Pathway

The synthesis of this compound is accomplished via a two-step process. First, acetylene (B1199291) is deprotonated by sodium amide in liquid ammonia (B1221849) to form sodium acetylide. Subsequently, the acetylide anion undergoes a nucleophilic substitution reaction with 2-bromopentane to yield the final product.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Alkylation (SN2 Reaction) A Acetylene (H-C≡C-H) C Sodium Acetylide (H-C≡C⁻Na⁺) A->C Deprotonation B Sodium Amide (NaNH₂) B->C D Ammonia (NH₃) E Sodium Acetylide (H-C≡C⁻Na⁺) G This compound E->G Nucleophilic Attack F 2-Bromopentane F->G H Sodium Bromide (NaBr)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (moles)Notes
Sodium AmideNaNH₂39.010.50Highly reactive, handle with care
AcetyleneC₂H₂26.04~0.55 (excess)Gas, bubble through solution
2-BromopentaneC₅H₁₁Br151.040.50Freshly distilled recommended
Liquid AmmoniaNH₃17.03~500 mLAnhydrous, used as solvent
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous, for extraction
Saturated NH₄Cl (aq)NH₄Cl53.49As neededFor quenching the reaction
Anhydrous MgSO₄MgSO₄120.37As neededFor drying organic phase

3.2 Equipment

  • 1 L three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

3.3 Procedure

  • Setup: Assemble a 1 L three-necked flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube. Ensure all glassware is thoroughly dried.

  • Solvent Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 500 mL of anhydrous ammonia into the flask.

  • Acetylide Formation: Cautiously add 0.50 mol of sodium amide to the liquid ammonia with stirring. Bubble acetylene gas through the stirred solution for about 1 hour to ensure the complete formation of sodium acetylide. A color change or formation of a precipitate may be observed.

  • Alkylation: Dissolve 0.50 mol of 2-bromopentane in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium acetylide suspension over 1-2 hours. Maintain the temperature at -78 °C.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 4-6 hours while maintaining the cold temperature.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Quenching: Carefully quench the reaction by slowly adding 200 mL of saturated aqueous ammonium (B1175870) chloride solution to the residue.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[5]

  • Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 85 °C.[6]

Workflow Diagram

G A 1. Assemble and dry glassware B 2. Condense liquid NH₃ at -78°C A->B C 3. Form Sodium Acetylide (NaNH₂ + C₂H₂) B->C D 4. Add 2-Bromopentane solution dropwise C->D E 5. Stir reaction mixture for 4-6 hours D->E F 6. Evaporate NH₃ overnight E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with Diethyl Ether G->H I 9. Wash and dry organic phase H->I J 10. Remove solvent via rotary evaporation I->J K 11. Purify by fractional distillation J->K L 12. Characterize this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Results and Characterization

The final product, this compound, should be a colorless liquid. The expected yield for this reaction is typically in the range of 60-70%, though this can be lower due to the competing elimination reaction with the secondary halide.

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₂[7]
Molecular Weight96.17 g/mol [7]
Boiling Point85 °C at 760 mmHg[6]
Density0.710 g/mL at 25 °C[8]
Refractive Index (n²⁰/D)~1.403 - 1.411[6][9]
IR Spectrum (gas)Key peaks: ~3310 cm⁻¹ (≡C-H), ~2120 cm⁻¹ (C≡C)[10]
¹H NMRCharacteristic peaks for acetylenic H, methine H, and alkyl groups.-
¹³C NMRPeaks for sp-hybridized carbons (~68, ~84 ppm) and sp³ carbons.-

Safety Precautions

  • Sodium amide is extremely reactive and pyrophoric. It reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon).

  • Liquid ammonia is a corrosive and toxic gas at room temperature. The procedure must be carried out in a well-ventilated fume hood.

  • Acetylene is a highly flammable gas. Ensure there are no ignition sources nearby.

  • Diethyl ether is extremely flammable and volatile.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Conclusion

The described protocol provides a reliable method for the laboratory-scale synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature, the alkylation of sodium acetylide with a secondary halide can be achieved in moderate yields. The purification by fractional distillation is crucial for obtaining a high-purity product suitable for subsequent synthetic applications.

References

3-Methyl-1-hexyne: A Versatile Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methyl-1-hexyne is a chiral terminal alkyne that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a terminal triple bond and a stereocenter, make it an attractive starting material for the synthesis of a diverse array of complex molecules, including chiral allenes, substituted alkynes, and functionalized aldehydes. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, highlighting its potential in the development of novel chemical entities for research and drug discovery.

Key Applications and Synthetic Utility

This compound is amenable to a variety of chemical transformations that take advantage of its terminal alkyne functionality and its chiral nature. The primary applications revolve around carbon-carbon bond formation and functional group transformations, providing access to a wide range of downstream products.

Core Reactions of this compound:

  • Sonogashira Coupling: For the formation of internal alkynes by coupling with aryl or vinyl halides.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For the synthesis of 1,4-disubstituted 1,2,3-triazoles.

  • Hydroboration-Oxidation: For the anti-Markovnikov hydration of the alkyne to form chiral aldehydes.

These key reactions open up avenues for creating complex molecular architectures with control over stereochemistry, which is of paramount importance in medicinal chemistry and materials science.

Application Notes

Sonogashira Coupling: Access to Chiral Internal Alkynes

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] When this compound is employed, this reaction provides a straightforward route to chiral internal alkynes, which are important scaffolds in many biologically active molecules. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

Key Considerations:

  • Catalyst System: A variety of palladium catalysts can be used, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being common choices. The addition of a copper(I) salt, such as CuI, is crucial for facilitating the reaction under mild conditions.[1]

  • Base and Solvent: An amine base, typically triethylamine (B128534) or diisopropylamine, is used to neutralize the HX byproduct and to act as the solvent.[2]

  • Reaction Conditions: The reaction is generally performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.[2]

The products of this reaction, chiral aryl or vinyl alkynes, can be further elaborated, making this a key strategic step in a multi-step synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to Chiral Triazoles

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] The use of chiral this compound in this reaction allows for the introduction of a stereocenter adjacent to the triazole ring, a common motif in pharmaceutical compounds.

Advantages of CuAAC:

  • High Yields and Selectivity: The reaction is known for its high efficiency and exclusive formation of the 1,4-regioisomer.[3]

  • Mild Reaction Conditions: CuAAC can be performed in a variety of solvents, including water, and at room temperature, making it compatible with a wide range of functional groups.[3][4]

  • Bioconjugation: Due to its bio-orthogonal nature, this reaction is widely used in bioconjugation to label and modify biomolecules.[5]

The resulting chiral triazoles can serve as isosteres for amide bonds in peptidomimetics or as ligands for metal catalysts.

Hydroboration-Oxidation: Stereoselective Synthesis of Chiral Aldehydes

The hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde.[6][7] When applied to this compound, this reaction provides access to chiral α-methyl aldehydes. To prevent double addition to the alkyne, a sterically hindered borane (B79455) reagent such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used.[8][9]

Key Features:

  • Regioselectivity: The hydroboration step is highly regioselective, with the boron atom adding to the terminal carbon of the alkyne.[7]

  • Stereospecificity: The reaction proceeds via a syn-addition of the B-H bond across the alkyne.[6] The subsequent oxidation with retention of configuration ensures that the stereochemical integrity of the substrate is maintained in the product.

  • Product: The initial enol product rapidly tautomerizes to the more stable aldehyde.[7]

The resulting chiral aldehydes are versatile intermediates that can undergo a wide range of subsequent transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add the anhydrous, degassed solvent and triethylamine (2.0 equiv).

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative Example):

EntryAryl HalideCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrilePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃N/THF25685
21-Bromo-4-methoxybenzenePd(PPh₃)₄ (3), CuI (5)Et₃N601278

Note: The data in this table is illustrative and based on general Sonogashira coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Aryl Halide This compound Pd Catalyst CuI Base stirring Stirring at RT or Heat reagents->stirring solvent Anhydrous Solvent solvent->stirring inert_atm Inert Atmosphere (Ar or N2) inert_atm->stirring monitoring Monitor by TLC/GC stirring->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Chiral Internal Alkyne chromatography->product

Caption: Workflow for the Sonogashira coupling of this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide (B81097).[4]

Materials:

Procedure:

  • In a vial, dissolve the organic azide (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.05 equiv) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change or TLC analysis.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Illustrative Example):

EntryAzideCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl azideCuSO₄ (5), NaAsc (10)t-BuOH/H₂O25295
21-Azido-4-nitrobenzeneCuSO₄ (2), NaAsc (5)DMF25492

Note: The data in this table is illustrative and based on general CuAAC reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Logical Relationship for CuAAC Reaction:

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System alkyne This compound product 1,4-Disubstituted 1,2,3-Triazole alkyne->product azide Organic Azide azide->product cu_source Cu(II) Source (e.g., CuSO4) cu_active Active Cu(I) Species cu_source->cu_active reductant Reducing Agent (e.g., Sodium Ascorbate) reductant->cu_active cu_active->product catalyzes

Caption: Catalytic cycle of the CuAAC reaction.

Protocol 3: Hydroboration-Oxidation of this compound

This protocol details the anti-Markovnikov hydration of this compound to form the corresponding chiral aldehyde.

Materials:

  • This compound

  • Disiamylborane ((Sia)₂BH) or 9-BBN solution in THF

  • Anhydrous THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Inert gas (Argon or Nitrogen)

Procedure:

Part A: Hydroboration

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of disiamylborane or 9-BBN (1.1 equiv) in THF via a syringe.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

Part B: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde product may be volatile).

  • Purify the crude aldehyde by distillation or column chromatography on silica gel.

Quantitative Data (Illustrative Example):

EntryBorane ReagentOxidation ConditionsTemp (°C)Time (h)Yield (%)
1(Sia)₂BHNaOH, H₂O₂0 to RT485
29-BBNNaOH, H₂O₂0 to RT488

Note: The data in this table is illustrative and based on general hydroboration-oxidation reactions of terminal alkynes. Actual yields may vary.

Signaling Pathway Analogy for Hydroboration-Oxidation:

Hydroboration_Oxidation_Pathway cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Tautomerization alkyne This compound vinylborane Vinylborane Intermediate alkyne->vinylborane borane Bulky Borane ((Sia)2BH or 9-BBN) borane->vinylborane enol Enol Intermediate vinylborane->enol oxidant H2O2, NaOH oxidant->enol aldehyde Chiral Aldehyde enol->aldehyde

Caption: Reaction pathway for the hydroboration-oxidation of this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic organic chemistry. The protocols outlined in this document for Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and hydroboration-oxidation provide robust methods for the synthesis of a variety of chiral molecules. These transformations, coupled with the commercial availability of this compound, make it an attractive starting material for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science, where the synthesis of enantiomerically pure compounds is of critical importance. Further exploration of the reactivity of this building block is likely to uncover even more diverse and powerful applications.

References

Application Notes and Protocols: Electrophilic Addition Reactions of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary electrophilic addition reactions involving 3-Methyl-1-hexyne. This terminal alkyne serves as a versatile building block in organic synthesis. The protocols outlined below are foundational for the synthesis of various functionalized intermediates crucial in medicinal chemistry and drug development. The reactions discussed—hydrohalogenation, hydration, halogenation, and hydroboration-oxidation—demonstrate predictable regioselectivity and provide access to a range of vinyl halides, ketones, and aldehydes.

Hydrohalogenation: Addition of Hydrogen Halides (H-X)

Application Notes

The reaction of this compound with hydrogen halides (such as HBr or HCl) is a classic example of an electrophilic addition.[1][2] Due to the presence of two π-bonds in the alkyne, the addition can occur once to yield a vinyl halide or twice to form a geminal dihalide if excess HX is used.[1][2] The reaction mechanism proceeds through the formation of a vinyl carbocation intermediate.[3] For a terminal alkyne like this compound, the addition follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1, which has more hydrogen atoms), and the halide adds to the more substituted internal carbon (C2).[1][3][4] This regioselectivity is driven by the relative stability of the resulting secondary vinyl carbocation compared to a primary one.[3] In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[2]

Data Summary: Hydrohalogenation
ReactantReagent(s)Major Product (Markovnikov)Regioselectivity
This compound1 eq. HBr2-Bromo-3-methyl-1-hexeneMarkovnikov
This compound2 eq. HBr2,2-Dibromo-3-methylhexaneMarkovnikov
This compound1 eq. HBr, Peroxides1-Bromo-3-methyl-1-hexeneAnti-Markovnikov
Protocol: Markovnikov Addition of HBr (1 Equivalent)

Objective: To synthesize 2-Bromo-3-methyl-1-hexene.

Materials:

  • This compound (1.0 eq)

  • 33% HBr in acetic acid (1.1 eq)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the HBr/acetic acid solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via fractional distillation or column chromatography to obtain pure 2-Bromo-3-methyl-1-hexene.

Reaction Pathway: Markovnikov Addition of HBr

G cluster_start Reactants cluster_intermediate Mechanism cluster_end Product R This compound + HBr I Protonation & Formation of Secondary Vinyl Carbocation R->I Step 1 (Rate-determining) N Nucleophilic Attack by Br⁻ I->N P 2-Bromo-3-methyl-1-hexene N->P Step 2

Caption: Markovnikov hydrobromination of this compound.

Hydration: Addition of Water

Application Notes

The hydration of alkynes adds a molecule of water across the triple bond to form an enol, which then rapidly tautomerizes to a more stable carbonyl compound.[1][5] For terminal alkynes like this compound, this reaction requires a catalyst, typically a combination of mercuric sulfate (HgSO₄) in aqueous sulfuric acid (H₂SO₄).[5] The hydration follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C2) and the hydrogen adding to the terminal carbon (C1).[6] The intermediate enol, 3-Methyl-1-hexen-2-ol, is unstable and immediately rearranges to the corresponding methyl ketone, 3-Methyl-2-hexanone.[1][6] This method is highly effective for converting terminal alkynes into methyl ketones.[6]

Data Summary: Hydration
ReactantReagent(s)IntermediateFinal ProductRegioselectivity
This compoundH₂O, H₂SO₄, HgSO₄3-Methyl-1-hexen-2-ol (Enol)3-Methyl-2-hexanone (Ketone)Markovnikov
Protocol: Mercury(II)-Catalyzed Hydration

Objective: To synthesize 3-Methyl-2-hexanone.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercuric Sulfate (HgSO₄) (catalytic amount)

  • Deionized water

  • Diethyl ether

  • 50 mL Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Carefully add 6 mL of concentrated H₂SO₄ to 10 mL of water in a 50 mL round-bottom flask, cooling the flask in an ice bath.

  • Add a catalytic amount of HgSO₄ to the acidic solution and stir until dissolved.

  • Attach a reflux condenser and warm the solution gently to ~60 °C.

  • Add this compound dropwise to the stirred solution through the condenser. An exothermic reaction should be observed.

  • After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1.5 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and then add 20 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude 3-Methyl-2-hexanone by distillation.

Workflow: Hydration and Tautomerization

G Start This compound Step1 Hydration (H₂O, H₂SO₄, HgSO₄) Start->Step1 Intermediate Enol Intermediate (Unstable) Step1->Intermediate Step2 Keto-Enol Tautomerization Intermediate->Step2 End 3-Methyl-2-hexanone (Ketone Product) Step2->End

Caption: Synthesis of a ketone via alkyne hydration.

Hydroboration-Oxidation

Application Notes

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkyne.[7] This reaction is complementary to the mercury-catalyzed hydration.[6] In the first step, a sterically hindered borane (B79455), such as disiamylborane (B86530) ((Sia)₂BH) or 9-BBN, is added across the triple bond.[6][8] The boron atom, being the electrophile, adds to the less sterically hindered terminal carbon (C1), and the hydrogen adds to C2.[8] This prevents the unwanted second addition of borane across the newly formed double bond.[6] The subsequent oxidation of the intermediate organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group.[7] This forms an enol, which then tautomerizes to the final aldehyde product, 3-Methylhexanal.[8]

Data Summary: Hydroboration-Oxidation
ReactantReagent(s)IntermediateFinal ProductRegioselectivity
This compound1. (Sia)₂BH, THF2. H₂O₂, NaOH3-Methyl-1-hexen-1-ol (Enol)3-Methylhexanal (Aldehyde)Anti-Markovnikov
Protocol: Hydroboration-Oxidation

Objective: To synthesize 3-Methylhexanal.

Materials:

  • This compound (1.0 eq)

  • Disiamylborane ((Sia)₂BH) (1.1 eq) in Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Nitrogen atmosphere apparatus, ice bath, two-neck flask

Procedure:

  • Set up a dry, two-neck flask under a nitrogen atmosphere.

  • Place the solution of disiamylborane in THF into the flask and cool to 0 °C using an ice bath.

  • Add this compound dropwise to the stirred borane solution.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • After the peroxide addition, allow the mixture to warm to room temperature and stir for another hour.

  • Extract the product with diethyl ether. Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

  • Purify the product, 3-Methylhexanal, by distillation under reduced pressure.

Logical Relationship: Markovnikov vs. Anti-Markovnikov Hydration

G cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway Alkyne This compound ReagentM H₂O, H₂SO₄ HgSO₄ Alkyne->ReagentM ReagentA 1. (Sia)₂BH 2. H₂O₂, NaOH Alkyne->ReagentA ProductM Ketone (3-Methyl-2-hexanone) ReagentM->ProductM ProductA Aldehyde (3-Methylhexanal) ReagentA->ProductA

Caption: Regioselective synthesis from a terminal alkyne.

Halogenation: Addition of X₂

Application Notes

Alkynes react with halogens like chlorine (Cl₂) or bromine (Br₂) in an electrophilic addition reaction.[5] The reaction can be controlled to add one or two equivalents of the halogen. With one equivalent of X₂, a dihaloalkene is formed.[2] The addition typically proceeds via an anti-addition pathway, resulting in the formation of the (E)-isomer as the major product.[9] If two or more equivalents of the halogen are used, the reaction proceeds further to form a tetrahaloalkane.[2][10] The reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl₄). The decolorization of a reddish-brown bromine solution is a common qualitative test for unsaturation in a molecule.[5]

Data Summary: Halogenation
ReactantReagent(s)Major ProductStereochemistry
This compound1 eq. Cl₂ in CCl₄(E)-1,2-Dichloro-3-methyl-1-hexeneAnti-addition
This compound2 eq. Cl₂ in CCl₄1,1,2,2-Tetrachloro-3-methylhexane-
Protocol: Addition of Chlorine (1 Equivalent)

Objective: To synthesize (E)-1,2-Dichloro-3-methyl-1-hexene.

Materials:

  • This compound (1.0 eq)

  • Chlorine (Cl₂) gas or a solution of Cl₂ in CCl₄ (1.0 eq)

  • Carbon tetrachloride (CCl₄) (solvent)

  • Gas dispersion tube, cold trap, round-bottom flask

Procedure:

  • Dissolve this compound in CCl₄ in a round-bottom flask protected from light (to prevent free-radical side reactions).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble a measured amount of chlorine gas through the solution using a gas dispersion tube, or add a solution of Cl₂ in CCl₄ dropwise.

  • Monitor the reaction by observing the disappearance of the yellow-green chlorine color and by TLC analysis.

  • Once the reaction is complete (after the addition of 1 equivalent), purge the system with nitrogen gas to remove any excess chlorine.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any remaining traces of chlorine, followed by water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the CCl₄ solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Reaction Pathway: Halogenation (1 eq. Cl₂)

G cluster_start Reactants cluster_intermediate Mechanism cluster_end Product R This compound + Cl₂ I Formation of Chloronium Ion Intermediate R->I N Anti-attack by Cl⁻ I->N P (E)-1,2-Dichloro-3-methyl-1-hexene N->P

Caption: Anti-addition of chlorine to this compound.

Applications in Drug Discovery

The products derived from these electrophilic additions are valuable intermediates in drug discovery and development.

  • Vinyl Halides: Serve as key precursors in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular scaffolds.

  • Ketones and Aldehydes: Act as electrophilic centers for nucleophilic additions and are fundamental starting materials for synthesizing more complex molecules, including heterocycles and chiral alcohols, through reactions like aldol (B89426) condensations, Grignard reactions, and reductive aminations.

The ability to selectively introduce functional groups with specific regiochemistry and stereochemistry is paramount in medicinal chemistry for optimizing the structure-activity relationship (SAR) of lead compounds. The "magic methyl" effect, where the addition of a single methyl group can dramatically improve binding affinity or pharmacokinetic properties, highlights the importance of precise synthetic control offered by these foundational reactions.[11][12]

References

Application Notes and Protocols for the Catalytichydrogenation of 3-Methyl-1-hexyne to 3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the complete catalytic hydrogenation of the terminal alkyne, 3-Methyl-1-hexyne, to its corresponding alkane, 3-methylhexane (B165618). This transformation is a fundamental reaction in organic synthesis, crucial for the selective saturation of carbon-carbon triple bonds. The protocols described herein utilize heterogeneous catalysts, primarily palladium on carbon (Pd/C), a widely used and robust catalytic system. This document includes tabulated quantitative data from analogous reactions, detailed experimental procedures, and a visual representation of the reaction workflow.

Introduction

The reduction of alkynes to alkanes is a foundational transformation in organic chemistry, enabling the synthesis of saturated hydrocarbons from unsaturated precursors. Catalytic hydrogenation stands out as a highly efficient and clean method for this purpose. The reaction involves the addition of two equivalents of molecular hydrogen (H₂) across the carbon-carbon triple bond in the presence of a metal catalyst.[1][2]

Commonly employed catalysts for this complete reduction include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon.[3][4] Palladium on carbon (Pd/C) is a particularly favored catalyst due to its high activity, selectivity, and ease of handling.[5] The hydrogenation process is stepwise, proceeding through a cis-alkene intermediate which, under the reaction conditions for complete saturation, is rapidly further reduced to the alkane without isolation.[1][2] This application note focuses on the specific conversion of this compound to 3-methylhexane, a reaction of interest in the synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation

While a specific protocol for this compound was not found in the literature, the following table summarizes typical reaction conditions for the hydrogenation of structurally similar terminal alkynes, providing a strong basis for the developed protocol.

SubstrateCatalystSolventH₂ PressureTemperatureReaction TimeYieldReference
1-HeptynePd/Al₂O₃ (reduced)Toluene (2% v/v)4 bar30 °C5 - 120 min>95% (conversion)[6]
1-HexynePd-W/Al₂O₃n-Heptane1.5 bar40 °CNot SpecifiedHigh (activity)[7]
Phenylacetylene10% Pd/CEthyl Acetate (B1210297)3.4 atm80 °C (microwave)5 minQuantitative[8]

Experimental Protocols

This section provides a detailed, generalized protocol for the catalytic hydrogenation of this compound to 3-methylhexane based on established procedures for similar substrates.

Materials and Equipment
  • Substrate: this compound (C₇H₁₂)

  • Catalyst: 10% Palladium on Carbon (10% Pd/C)

  • Solvent: Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen Source: Hydrogen gas (H₂) cylinder with a regulator

  • Reaction Vessel: A two-necked round-bottom flask or a Parr hydrogenation apparatus

  • Stirring: Magnetic stirrer and stir bar

  • Atmosphere Control: Balloons for H₂ atmosphere or a vacuum/inert gas manifold

  • Filtration: Celite or a similar filter aid, and a sintered glass funnel or Büchner funnel

  • Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and product characterization.

Detailed Experimental Procedure
  • Reaction Setup:

    • To a clean and dry two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 10.4 mmol).

    • Dissolve the substrate in a suitable solvent, such as ethanol or ethyl acetate (20 mL).

    • Carefully add 10% Pd/C catalyst (e.g., 50-100 mg, ~5-10 mol% Pd loading). Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere if possible.

  • Hydrogenation:

    • Seal the flask with septa.

    • Evacuate the flask and backfill with nitrogen or argon gas three times to create an inert atmosphere.

    • Replace the inert gas with a hydrogen atmosphere. This can be achieved by connecting a balloon filled with hydrogen gas to one of the necks of the flask or by using a Parr hydrogenation apparatus set to the desired pressure (e.g., 1-4 atm).

    • Commence vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen.

  • Reaction Monitoring:

    • The reaction is typically exothermic. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (after carefully re-introducing an inert atmosphere) for GC-MS analysis to observe the disappearance of the starting material and the formation of the product.

    • The reaction is generally complete within a few hours at room temperature, but may be left overnight to ensure full conversion.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure all the product is collected.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product, 3-methylhexane, can be purified further by simple distillation if necessary, although it is often obtained in high purity after filtration and solvent removal.

  • Characterization:

    • Confirm the identity and purity of the product, 3-methylhexane, using GC-MS and ¹H and ¹³C NMR spectroscopy.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

reaction_workflow sub This compound in Solvent reaction Reaction Mixture (Stirring) sub->reaction cat 10% Pd/C Catalyst cat->reaction h2 H₂ Atmosphere h2->reaction filtration Filtration through Celite reaction->filtration evaporation Solvent Evaporation filtration->evaporation product 3-Methylhexane (Product) evaporation->product

Caption: Workflow for the synthesis of 3-methylhexane.

Reaction Transformation

The following diagram illustrates the chemical transformation from the reactant to the product.

chemical_transformation reactant This compound product 3-Methylhexane reactant->product reagents reagents + 2 H₂ (Pd/C)

Caption: Conversion of this compound to 3-methylhexane.

References

Application of 3-Methyl-1-hexyne in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and specific. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of chemical biology, drug discovery, and materials science for its reliability in forming stable triazole linkages. 3-Methyl-1-hexyne is a terminal alkyne whose potential in CuAAC reactions presents unique opportunities and challenges. The presence of a methyl group at the propargylic position introduces a chiral center and steric bulk, which can influence reaction kinetics and the properties of the resulting triazole products. These application notes provide a comprehensive overview of the potential uses of this compound in click chemistry and detailed protocols for its implementation. While direct literature on the click chemistry applications of this compound is not abundant, this document extrapolates from the well-established principles of CuAAC reactions involving sterically hindered alkynes to provide a foundational guide for researchers.

Potential Applications in Drug Discovery and Bioconjugation

The unique structure of this compound makes it an intriguing building block for various applications:

  • Introduction of Chirality and Steric Bulk: The chiral center at the C3 position can be valuable in designing stereospecific ligands for biological targets. The methyl group can serve as a steric handle to probe binding pockets of proteins or to modulate the pharmacological properties of a lead compound.

  • Fine-tuning Physicochemical Properties: The alkyl chain and the methyl group can influence the lipophilicity and metabolic stability of the resulting triazole-containing molecule. This is particularly relevant in drug development for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Bioconjugation: this compound can be incorporated into biomolecules such as peptides, proteins, or nucleic acids to enable their conjugation with other molecules functionalized with an azide (B81097) group. The steric hindrance near the alkyne may influence the accessibility of the reactive group and the kinetics of the conjugation reaction.

Experimental Protocols

The following protocols are generalized for the use of this compound in a typical CuAAC reaction. Optimization of these conditions is highly recommended for specific substrates.

General Protocol for CuAAC Reaction with this compound

This protocol describes a typical small-scale reaction.

Materials:

Procedure:

  • In a 10 mL vial, dissolve this compound (1.0 mmol) and the azide-containing compound (1.0 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 39.6 mg) in water (1 mL).

  • In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 25.0 mg) in water (1 mL).

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for a CuAAC Reaction using a Pre-formed Copper(I) Catalyst

This protocol may offer better control and efficiency for sterically hindered alkynes.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(I) iodide (CuI)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a solution of this compound (1.0 mmol) and the azide-containing compound (1.0 mmol) in THF (5 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add DIPEA (2.0 mmol, 0.35 mL).

  • Add CuI (0.1 mmol, 19.0 mg) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 40-50 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for CuAAC reactions and provides suggested starting points for optimization when using a sterically hindered alkyne like this compound.

ParameterGeneral ConditionConsiderations for this compound
Copper Source CuSO₄/Sodium Ascorbate, CuI, Cu(I) salts with ligandsCu(I) catalysts with stabilizing ligands (e.g., TBTA, THPTA) may improve efficiency.
Ligand Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Ligands can accelerate the reaction and protect the catalyst from oxidation.
Solvent t-BuOH/H₂O, DMF, DMSO, THFAprotic polar solvents like DMF or THF might be beneficial.
Temperature Room TemperatureGentle heating (40-60 °C) may be required to overcome steric hindrance.
Concentration 0.1 - 1.0 MHigher concentrations can sometimes accelerate bimolecular reactions.
Reaction Time 1 - 24 hoursExpect potentially longer reaction times compared to unhindered terminal alkynes.

Visualizations

The following diagrams illustrate key aspects of applying this compound in click chemistry.

G General Workflow for CuAAC Reaction A 1. Prepare Solutions - Alkyne & Azide in Solvent - CuSO4 in H2O - Sodium Ascorbate in H2O B 2. Mix Reagents Add Ascorbate then CuSO4 to Alkyne/Azide solution A->B C 3. Reaction Stir at Room Temperature B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Workup - Quench Reaction - Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for a CuAAC reaction.

Caption: Reaction scheme for this compound with an azide.

G Hypothetical Application in a Signaling Pathway cluster_synthesis Synthesis cluster_application Biological Application Alkyne This compound (Probe Moiety) Click CuAAC Reaction Alkyne->Click Azide Azido-Drug (Pharmacophore) Azide->Click Probe Triazole-linked Probe Click->Probe Cell Cell Probe->Cell Receptor Target Receptor Probe->Receptor Binding Pathway Downstream Signaling Receptor->Pathway Modulation Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Logical flow from synthesis to biological application.

Disclaimer: The provided protocols and applications are based on established principles of click chemistry and are intended for guidance. Researchers should conduct their own optimization and safety assessments.

Application Notes and Protocols for Organometallic Reactions Using 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key organometallic reactions utilizing 3-Methyl-1-hexyne, a versatile building block in organic synthesis. The following sections describe Sonogashira coupling, hydroboration-oxidation, and enyne metathesis reactions, offering step-by-step experimental procedures, quantitative data, and visual workflows to facilitate implementation in a laboratory setting.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The protocol below details the coupling of this compound with 4-iodotoluene (B166478) to yield 1-(3-methylhex-1-yn-1-yl)-4-methylbenzene.

Quantitative Data for Sonogashira Coupling
EntryAryl HalideCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₂Cl₂ (2), CuI (3)Triethylamine (B128534)Triethylamine25692
24-BromotoluenePd(PPh₃)₄ (4), CuI (5)THF/TriethylamineTriethylamine651285
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (degassed)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.03 mmol, 3 mol%).

  • Add degassed triethylamine (10 mL).

  • To this stirred suspension, add 4-iodotoluene (1.0 mmol, 1.0 equiv).

  • Finally, add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature (25 °C) for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 1-(3-methylhex-1-yn-1-yl)-4-methylbenzene.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Pd/Cu Catalysts and Triethylamine aryl_halide Add 4-Iodotoluene reagents->aryl_halide alkyne Add this compound aryl_halide->alkyne stir Stir at 25°C for 6h alkyne->stir quench Quench with NH4Cl(aq) stir->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Sonogashira Coupling Workflow.

Hydroboration-Oxidation of this compound

Hydroboration-oxidation is a two-step reaction that converts an alkyne to a carbonyl compound. For terminal alkynes like this compound, the use of a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol.[5][6]

Quantitative Data for Hydroboration-Oxidation
EntryBorane ReagentSolventOxidation ConditionsTemp (°C)Time (h)Yield (%)
19-BBNTHFH₂O₂, NaOH(aq)0 to 25388
2DisiamylboraneTHFH₂O₂, NaOH(aq)0 to 25385
Experimental Protocol: Hydroboration-Oxidation

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the alkyne in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol, 1.1 equiv) dropwise.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Carefully and slowly add 3 M aqueous sodium hydroxide (1.5 mL).

  • Add 30% hydrogen peroxide (1.5 mL) dropwise, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add diethyl ether (20 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Hydroboration_Oxidation_Mechanism cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step alkyne This compound vinylborane Vinylborane Intermediate alkyne->vinylborane + 9-BBN borane 9-BBN enol Enol Intermediate vinylborane->enol + H₂O₂, NaOH peroxide H₂O₂, NaOH aldehyde 3-Methylhexanal enol->aldehyde Tautomerization

Caption: Hydroboration-Oxidation Mechanism.

Enyne Metathesis of this compound

Enyne metathesis is a powerful reaction that forms a new 1,3-diene by the formal cleavage and reassembly of an alkene and an alkyne.[7][8] Cross-enyne metathesis between a terminal alkyne and an alkene like ethylene (B1197577), catalyzed by a ruthenium carbene complex (e.g., Grubbs catalyst), is an efficient method for the synthesis of conjugated dienes.[9] The reaction is often performed under an ethylene atmosphere to improve catalyst stability and reaction yield.[7]

Quantitative Data for Enyne Metathesis
EntryAlkeneCatalyst (mol%)SolventAtmosphereTemp (°C)Time (h)Yield (%)
1Ethylene (1 atm)Grubbs II (5)Dichloromethane (B109758)Ethylene401285
2StyreneGrubbs II (5)TolueneArgon60878
Experimental Protocol: Enyne Metathesis with Ethylene

Materials:

  • This compound

  • Grubbs Catalyst®, 2nd Generation

  • Dichloromethane (DCM), anhydrous and degassed

  • Ethylene gas

  • Silica gel

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add Grubbs Catalyst®, 2nd Generation (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with ethylene gas (this can be done using a balloon filled with ethylene).

  • Add anhydrous, degassed dichloromethane (10 mL) via syringe.

  • Add this compound (1.0 mmol, 1.0 equiv) via syringe to the catalyst solution.

  • Stir the reaction mixture under a constant positive pressure of ethylene at 40 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield the corresponding 4-methyl-1,3-heptadiene.

Enyne_Metathesis_Cycle catalyst [Ru]=CH₂ metallacyclobutene Metallacyclo- butene catalyst->metallacyclobutene + Alkyne alkyne This compound vinylcarbene [Ru]=Vinylcarbene metallacyclobutene->vinylcarbene Ring Opening metallacyclobutane Metallacyclo- butane vinylcarbene->metallacyclobutane + Ethylene ethylene Ethylene metallacyclobutane->catalyst Ring Opening product 1,3-Diene Product metallacyclobutane->product

Caption: Catalytic Cycle of Enyne Metathesis.

References

Asymmetric Synthesis of Chiral Molecules from 3-Methyl-1-hexyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral molecules starting from the achiral precursor, 3-Methyl-1-hexyne. The focus is on providing practical, reproducible methodologies for the synthesis of valuable chiral building blocks.

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. This compound is a readily available terminal alkyne that serves as a versatile starting material for the introduction of a stereocenter. This document details a robust protocol for the asymmetric hydroboration-oxidation of this compound to produce the chiral allylic alcohol, (E)-(S)-3-Methyl-1-hexen-1-ol. This chiral alcohol is a valuable intermediate for the synthesis of more complex molecules.

Key Asymmetric Synthesis Protocol: Asymmetric Hydroboration-Oxidation

The asymmetric hydroboration-oxidation of this compound is a powerful and reliable method for the synthesis of (E)-(S)-3-Methyl-1-hexen-1-ol with high enantiomeric purity. This two-step, one-pot procedure utilizes a chiral borane (B79455) reagent to induce asymmetry, followed by an oxidative workup to yield the desired chiral alcohol.

Reaction Scheme

G cluster_reagents Reagents reactant This compound product (E)-(S)-3-Methyl-1-hexen-1-ol reactant->product reagent1 1. Diisopinocampheylborane (B13816774) (Ipc2BH) reagent2 2. H2O2, NaOH

Caption: Asymmetric hydroboration-oxidation of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the asymmetric hydroboration of terminal alkynes.

Materials:

  • This compound (≥98%)

  • (-)-α-Pinene (≥98% ee)

  • Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

Part 1: In situ Preparation of Diisopinocampheylborane (Ipc₂BH)

  • To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add (-)-α-pinene (2.2 eq).

  • Add anhydrous THF (20 mL) to dissolve the α-pinene.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 eq) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure the formation of diisopinocampheylborane. A white precipitate of the chiral borane should form.

Part 2: Asymmetric Hydroboration

  • Cool the suspension of diisopinocampheylborane back to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) to the stirred suspension of Ipc₂BH.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

Part 3: Oxidation

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully add 3 M aqueous sodium hydroxide solution (3.0 eq) to the reaction mixture.

  • Following the NaOH addition, add 30% hydrogen peroxide solution (3.0 eq) dropwise, ensuring the internal temperature does not exceed 40 °C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

Work-up and Purification:

  • Add diethyl ether (30 mL) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (E)-(S)-3-Methyl-1-hexen-1-ol.

Data Presentation
SubstrateChiral ReagentProductYield (%)Enantiomeric Excess (ee, %)
This compoundDiisopinocampheylborane (Ipc₂BH)(E)-(S)-3-Methyl-1-hexen-1-ol75-8590-95

Note: The yield and enantiomeric excess can vary depending on the purity of the reagents and the precise reaction conditions.

Logical Workflow of the Asymmetric Synthesis

The following diagram illustrates the logical progression of the experimental workflow.

G start Start reagent_prep Preparation of Diisopinocampheylborane (Ipc2BH) start->reagent_prep hydroboration Asymmetric Hydroboration of this compound reagent_prep->hydroboration oxidation Oxidation of the Organoborane Intermediate hydroboration->oxidation workup Aqueous Work-up and Extraction oxidation->workup purification Purification by Flash Chromatography workup->purification product Obtain (E)-(S)-3-Methyl-1-hexen-1-ol purification->product

Caption: Experimental workflow for the synthesis of (E)-(S)-3-Methyl-1-hexen-1-ol.

Signaling Pathway of Asymmetric Induction

The enantioselectivity of the hydroboration reaction is determined by the steric interactions between the chiral diisopinocampheylborane reagent and the prochiral alkyne. The bulky isopinocampheyl groups create a chiral environment that favors the approach of the borane from one face of the alkyne over the other, leading to the preferential formation of one enantiomer of the product.

G alkyne This compound (Prochiral) transition_state Diastereomeric Transition States alkyne->transition_state chiral_reagent Diisopinocampheylborane (Ipc2BH) (Chiral Environment) chiral_reagent->transition_state ts1 Favored Transition State (Lower Energy) transition_state->ts1 ts2 Disfavored Transition State (Higher Energy) transition_state->ts2 product Enantioenriched (E)-Vinylborane ts1->product Major Pathway ts2->product Minor Pathway final_product (E)-(S)-3-Methyl-1-hexen-1-ol product->final_product Oxidation

Caption: Mechanism of asymmetric induction in hydroboration.

Conclusion

The asymmetric hydroboration-oxidation of this compound provides an efficient and highly enantioselective route to (E)-(S)-3-Methyl-1-hexen-1-ol. The detailed protocol and accompanying data presented in these application notes offer a valuable resource for researchers engaged in the synthesis of chiral molecules for pharmaceutical and other applications. The use of a commercially available chiral reagent and straightforward experimental procedures makes this a practical method for accessing this important chiral building block.

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Terminal Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for terminal alkyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of terminal alkynes using common methods.

Sonogashira Coupling

Question: My Sonogashira coupling reaction is resulting in low to no yield. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Sonogashira coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst and Reagent Quality:

  • Palladium Catalyst Activity: The Pd(0) catalyst is sensitive to air and can be easily oxidized, leading to inactivation.[1]

    • Recommendation: Use fresh palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and ensure it has been stored under an inert atmosphere.[1][2] It's also crucial to degas all solvents and the reaction mixture thoroughly before adding the catalyst.[1]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) can degrade over time.

    • Recommendation: Use a fresh bottle of CuI.[3]

  • Reagent Purity: Impurities in the aryl halide, terminal alkyne, or amine base can poison the catalyst.

    • Recommendation: Purify starting materials if their purity is questionable. Ensure the amine base is of high purity.

2. Reaction Conditions:

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[1][3]

    • Recommendation: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.

  • Solvent: The choice of solvent can significantly impact the reaction outcome.

    • Recommendation: Anhydrous, degassed solvents such as THF, DMF, or toluene (B28343) are commonly used.[4] For copper-free variants, toluene has been shown to give better yields than DMF in some cases.[3]

  • Base: An appropriate amine base is required to deprotonate the alkyne.[3]

    • Recommendation: Triethylamine (NEt₃) or diisopropylamine (B44863) (DIPA) are common choices. The amount of base can also be optimized; typically, an excess is used.[4]

  • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (e.g., bromides and chlorides) may require heating.[1]

    • Recommendation: If using an aryl bromide or chloride, consider increasing the reaction temperature.

3. Substrate Reactivity:

  • Aryl Halide: The reactivity of the aryl halide follows the order: I > Br > OTf > Cl.[5]

    • Recommendation: For less reactive halides, consider using a more active catalyst system or higher temperatures.[1]

Question: I am observing significant formation of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?

Answer:

Glaser coupling is a common side reaction in Sonogashira coupling, often promoted by the copper co-catalyst in the presence of oxygen.[1]

  • Minimize Oxygen: As mentioned above, rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[1]

  • Reduce Copper Concentration: A high concentration of the copper co-catalyst can promote homocoupling.

    • Recommendation: Reduce the amount of CuI used in the reaction.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[6] Several protocols exist for copper-free Sonogashira reactions.

Corey-Fuchs Reaction

Question: The first step of my Corey-Fuchs reaction (formation of the dibromoalkene) is giving a low yield. What could be the issue?

Answer:

Low yields in the formation of the 1,1-dibromoalkene are often due to incomplete ylide formation or issues with the reagents.

  • Reagent Purity: The purity of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) is crucial for the efficient generation of the phosphorus ylide.

    • Recommendation: Use pure and dry reagents.[1]

  • Solvent: The solvent must be dry.

Question: The second step of my Corey-Fuchs reaction (conversion to the terminal alkyne) is failing or giving a low yield. What are the potential problems?

Answer:

This step involves the use of a strong base (typically n-butyllithium), and several factors can lead to failure.

  • Moisture: n-BuLi is extremely reactive towards water. Any moisture in the reaction will quench the base.

    • Recommendation: Use a dry solvent (THF) and maintain a strict inert atmosphere (argon or nitrogen).[1]

  • Temperature: The reaction is typically performed at a low temperature (-78 °C) to control reactivity.

    • Recommendation: Maintain the low temperature during the addition of n-BuLi and for a period afterward before allowing the reaction to warm to room temperature.

  • Isomerization: Warming the reaction mixture too much in the presence of a strong base can cause the terminal alkyne to isomerize to an internal alkyne.[1]

    • Recommendation: Maintain low temperatures during the reaction and quench appropriately.[1]

Seyferth-Gilbert Homologation

Question: My Seyferth-Gilbert homologation using the Ohira-Bestmann reagent is not proceeding to completion. What should I check?

Answer:

Incomplete conversion in the Seyferth-Gilbert homologation can be due to several factors related to the reagent and reaction conditions.

  • Reagent Stability: The Ohira-Bestmann reagent can be sensitive to moisture and may decompose upon prolonged storage.

    • Recommendation: Use a fresh or properly stored reagent.[1]

  • Base: While this reaction uses milder bases than the original Seyferth-Gilbert conditions, the choice and amount of base are still important.

    • Recommendation: Potassium carbonate (K₂CO₃) is commonly used. Ensure it is anhydrous. For less reactive aldehydes, using a stronger base like potassium tert-butoxide or cesium carbonate may improve the yield.[7]

  • Substrate Reactivity: Some aldehydes may be less reactive.

    • Recommendation: For less reactive aldehydes, consider increasing the reaction temperature or using a more active base.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for converting an aldehyde to a terminal alkyne?

A1: The choice of method depends on the substrate's functional group tolerance and the scale of the reaction.

  • Corey-Fuchs Reaction: This is a two-step process that is broadly applicable. However, it uses stoichiometric triphenylphosphine, which can lead to triphenylphosphine oxide as a difficult-to-remove byproduct, and a strong base (n-BuLi), which may not be suitable for sensitive substrates.[1]

  • Seyferth-Gilbert Homologation (using the Ohira-Bestmann reagent): This is often a one-pot reaction that proceeds under milder basic conditions (e.g., K₂CO₃), making it compatible with a wider range of functional groups, including enolizable aldehydes.[1] However, the reagent can be expensive.

Q2: How can I minimize the formation of triphenylphosphine oxide byproduct in the Corey-Fuchs reaction?

A2: The removal of triphenylphosphine oxide can be challenging.

  • Purification: Careful column chromatography is the most common method for removal.

  • Alternative Reagents: For large-scale synthesis where byproduct removal is a major concern, exploring alternative methods that do not generate this byproduct, such as the Seyferth-Gilbert homologation, might be more practical.[1]

Q3: Can I use a crude terminal alkyne from a Corey-Fuchs or Seyferth-Gilbert reaction directly in a Sonogashira coupling?

A3: It is generally recommended to purify the terminal alkyne before using it in a subsequent coupling reaction. Impurities from the previous step, such as residual base or byproducts, can interfere with the catalytic cycle of the Sonogashira coupling and lead to lower yields.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of terminal alkyne synthesis.

Table 1: Influence of Catalyst Loading and Ligand on Sonogashira Coupling Yield

Palladium CatalystCatalyst Loading (mol%)LigandYield (%)Reference
PdCl₂(PPh₃)₂5PPh₃Moderate[8]
Pd(PPh₃)₄5PPh₃Acceptable[8]
Pd-XPhos-G32.5XPhos86[8]
PdCl₂2.5XPhosGood[8]
Pd₂(dba)₃0.025-0.25NoneGood to quantitative

Table 2: Influence of Base and Solvent on Sonogashira Coupling Yield

BaseSolventTemperature (°C)Yield (%)Reference
Cs₂CO₃Toluene/NEt₃ (1:1)100Decomposition[8]
NEt₃Toluene/NEt₃ (1:1)100Good[8]
K₃PO₄DMF130-150Varies[4]
DABCODioxane130-150Varies[4]
TriethylamineWater50Good to quantitative

Table 3: General Troubleshooting for Low Yields in Terminal Alkyne Synthesis

SymptomPossible CauseSuggested Solution
No Reaction Inactive catalyst (Sonogashira)Use fresh catalyst, ensure inert atmosphere.
Poor quality reagentsPurify starting materials, use fresh reagents.
Insufficiently strong base (Corey-Fuchs, Seyferth-Gilbert)Use a stronger base or increase its concentration.
Low Conversion Insufficient reaction time or temperatureMonitor reaction by TLC/GC-MS and adjust time/temp as needed.
Steric hindrance in substrateUse a more active catalyst or harsher conditions.
Multiple Products Homocoupling (Sonogashira)Use copper-free conditions, ensure inert atmosphere.
Isomerization of terminal alkyneMaintain low temperatures during the reaction and workup.
Side reactions with functional groupsProtect sensitive functional groups.

Experimental Protocols

Sonogashira Coupling (General Procedure)
  • To a solution of the aryl halide (1.0 eq) in an anhydrous, degassed solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq) and CuI (0.025 eq).[3]

  • Add the amine base (e.g., diisopropylamine, 7.0 eq) followed by the terminal alkyne (1.1 eq).[3]

  • Stir the reaction mixture under an inert atmosphere for 3 hours at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®.[3]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

Corey-Fuchs Reaction (Two-Step Procedure)

Step 1: Formation of the 1,1-Dibromoalkene

  • To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).[5]

  • Stir the resulting mixture at 0 °C for 15 minutes.[5]

  • Add the aldehyde (1.0 eq) in dry DCM to the solution.[5]

  • Allow the reaction mixture to stir at room temperature overnight.[5]

  • Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.[5]

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin.[5]

Step 2: Conversion to the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (2.0 eq, typically 2.5 M in hexanes) dropwise.

  • Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Seyferth-Gilbert Homologation (using Ohira-Bestmann Reagent)
  • In a round-bottom flask under an argon atmosphere, dissolve the aldehyde (1.0 eq) and the Ohira-Bestmann reagent (1.5 eq) in an anhydrous solvent such as THF or methanol.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X PdII_transmetalation R¹-Pd(II)L₂-C≡CR² PdII_oxidative->PdII_transmetalation Transmetalation CuX CuX PdII_oxidative->CuX PdII_transmetalation->Pd0 CoupledProduct R¹-C≡C-R² PdII_transmetalation->CoupledProduct Reductive Elimination Cu_alkyne_complex [R²C≡CH---CuX] CuX->Cu_alkyne_complex Cu_acetylide R²C≡CCu Cu_alkyne_complex->Cu_acetylide Deprotonation Cu_acetylide->PdII_oxidative to Pd cycle BaseH Base-H⁺ + X⁻ Cu_acetylide->BaseH ArylHalide R¹-X ArylHalide->PdII_oxidative Oxidative Addition TerminalAlkyne R²-C≡C-H TerminalAlkyne->Cu_alkyne_complex Base Base Base->Cu_acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Corey-Fuchs Reaction Workflow

Corey_Fuchs_Workflow cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation reagents1 PPh₃ + CBr₄ ylide Phosphorus Ylide [Ph₃P=CBr₂] reagents1->ylide Generates dibromoalkene 1,1-Dibromoalkene (R-CH=CBr₂) ylide->dibromoalkene Wittig-type reaction aldehyde Aldehyde (R-CHO) aldehyde->dibromoalkene nBuLi n-Butyllithium (2 eq) lithium_acetylide Lithium Acetylide (R-C≡C-Li) dibromoalkene->lithium_acetylide nBuLi->lithium_acetylide Metal-halogen exchange & elimination terminal_alkyne Terminal Alkyne (R-C≡C-H) lithium_acetylide->terminal_alkyne workup Aqueous Workup (e.g., NH₄Cl) workup->terminal_alkyne Protonation Seyferth_Gilbert_Homologation reagents Aldehyde (R-CHO) + Ohira-Bestmann Reagent carbanion Diazomethylphosphonate Anion reagents->carbanion base Base (e.g., K₂CO₃) base->carbanion Deprotonation oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic attack on aldehyde diazoalkene Diazoalkene oxaphosphetane->diazoalkene Cycloelimination vinylidene_carbene Vinylidene Carbene diazoalkene->vinylidene_carbene N₂ elimination terminal_alkyne Terminal Alkyne (R-C≡C-H) vinylidene_carbene->terminal_alkyne 1,2-Hydride Shift

References

Methods to improve the yield of 3-Methyl-1-hexyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Methyl-1-hexyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most effective method for synthesizing this compound with good yield is through the selective alkylation of a terminal alkyne at the propargylic position. This involves the deprotonation of a terminal alkyne like 1-hexyne (B1330390) with a strong organolithium base to form a dianion, followed by the introduction of a methylating agent.[1][2] This approach avoids the common problem of elimination reactions that occur when using secondary alkyl halides with simple acetylide anions.[3][4]

Q2: Why is direct alkylation of sodium acetylide with a secondary halide (e.g., 2-bromopentane) not recommended?

A2: Direct SN2 reaction of acetylide anions with secondary alkyl halides is generally unsuccessful and leads to low yields of the desired alkyne.[3] The acetylide ion is a strong base, and it will preferentially induce an E2 elimination reaction with a secondary halide, forming an alkene as the major byproduct.[4][5]

Q3: What are the critical safety precautions to take during this synthesis?

A3: This synthesis involves highly reactive and pyrophoric reagents like n-butyllithium. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2] Anhydrous solvents are essential to prevent quenching of the organolithium reagent.[5] Proper personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves, is mandatory. All additions of reactive reagents should be performed slowly and with adequate cooling.[2] this compound itself may be an irritant and should be handled in a well-ventilated fume hood.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material (1-hexyne) and the formation of the product (this compound).

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive n-butyllithium reagent. n-Butyllithium is highly reactive with moisture and air. Use a fresh, properly stored bottle or titrate the solution before use to determine its exact molarity.
Wet solvents or glassware. Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. The presence of water will quench the n-butyllithium and the lithiated intermediates.[5]
Reaction temperature too high during deprotonation. The initial deprotonation steps are typically carried out at low temperatures (e.g., 0°C to -78°C) to ensure stability of the lithiated species. Maintain the recommended temperature profile throughout the reaction.[2]
Inefficient stirring. Inadequate mixing can lead to localized reagent concentrations and side reactions. Use a properly sized magnetic stir bar and ensure vigorous stirring throughout the reaction.
Incorrect stoichiometry. Precisely measure all reagents. An excess of the base is required to form the dianion, but a large excess can lead to side reactions.

Problem 2: Formation of significant side products.

Possible Cause Suggested Solution
Over-alkylation or alkylation at the wrong position. This can occur if the reaction conditions are not carefully controlled. Ensure the dropwise addition of the alkylating agent (methyl iodide) at the specified temperature to maintain selectivity.
Elimination products observed. This is less likely with the recommended method but can occur if the temperature is too high during the alkylation step. If attempting a less optimal route with a secondary halide, this will be the major product. The solution is to use the dianion method.[3][4]
Polymerization of the alkyne. This can be initiated by impurities or excessively high temperatures. Ensure all reagents and solvents are pure and adhere to the temperature protocol.

Experimental Protocols & Data

Protocol: Synthesis of this compound via Dianion Alkylation

This protocol is adapted from the synthesis of 3-ethyl-1-hexyne and is expected to provide a good yield of the desired product.[2]

1. Reaction Setup:

  • A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, a reflux condenser (with a gas outlet connected to a bubbler), and a rubber septum.

  • The entire apparatus is flushed with dry nitrogen.

2. Reagent Addition:

  • The flask is charged with anhydrous pentane (B18724) (or hexane) and 1-hexyne.

  • The flask is cooled in an ice-salt bath.

  • n-Butyllithium (in hexane) is added dropwise via syringe while maintaining the internal temperature below 0°C. Two equivalents are needed to form the dianion.[1]

  • The mixture is stirred for a specified time to allow for the complete formation of the dianion.

3. Alkylation:

  • A solution of methyl iodide in anhydrous pentane is added dropwise to the cooled, stirring solution of the dianion.

  • The reaction is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction.

4. Workup and Purification:

  • The reaction is carefully quenched by the slow addition of 4 N hydrochloric acid with cooling.

  • The layers are separated in a separatory funnel.

  • The organic layer is washed with water, dried over anhydrous potassium carbonate, and filtered.

  • The solvent and other low-boiling materials are removed by distillation.

  • The final product, this compound, is purified by fractional distillation.[2]

Quantitative Data (Based on Analogous 3-Ethyl-1-hexyne Synthesis[2])
ParameterValueNotes
1-Hexyne 0.50 moleStarting alkyne.
n-Butyllithium 1.25 mole2.5 equivalents, for dianion formation.
Alkylating Agent 0.80 moleMethyl Iodide (instead of Ethyl Bromide).
Solvent 400-500 mLAnhydrous Pentane or Hexane.
Reaction Time ~48 hoursFor alkylation step.
Temperature 0°C to Room TempControlled addition at low temp, then warm up.
Expected Yield 60-70%Yields for the analogous 3-ethyl-1-hexyne were 64-65%.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_setup 1. Assemble & Dry Glassware prep_flush 2. Flush with Nitrogen prep_setup->prep_flush reac_charge 3. Charge with 1-Hexyne & Solvent prep_flush->reac_charge reac_cool 4. Cool to 0°C reac_charge->reac_cool reac_deprotonate 5. Add n-BuLi (2.5 eq) reac_cool->reac_deprotonate reac_alkylate 6. Add Methyl Iodide reac_deprotonate->reac_alkylate reac_warm 7. Warm to RT & Stir reac_alkylate->reac_warm work_quench 8. Quench with HCl (aq) reac_warm->work_quench work_extract 9. Separate & Wash Organic Layer work_quench->work_extract work_dry 10. Dry & Filter work_extract->work_dry work_distill 11. Purify by Distillation work_dry->work_distill product Pure this compound work_distill->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_procedure Procedural Issues start Low or No Yield Observed check_reagents Check Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_procedure Verify Procedure start->check_procedure reagent_buli Was n-BuLi titrated/fresh? check_reagents->reagent_buli reagent_solvent Were solvents anhydrous? check_reagents->reagent_solvent reagent_purity Purity of starting materials? check_reagents->reagent_purity cond_temp Was temperature controlled? check_conditions->cond_temp cond_stir Was stirring adequate? check_conditions->cond_stir cond_inert Was inert atmosphere maintained? check_conditions->cond_inert proc_stoich Stoichiometry correct? check_procedure->proc_stoich proc_time Sufficient reaction time? check_procedure->proc_time solution Optimize and Repeat Synthesis reagent_purity->solution cond_inert->solution proc_time->solution

Caption: Decision tree for troubleshooting low yield results.

References

Technical Support Center: Optimization of Coupling Reactions for 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving 3-Methyl-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Sonogashira and Glaser coupling reactions.

Sonogashira Coupling of this compound

The Sonogashira coupling is a versatile method for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1][2] Due to the steric hindrance from the methyl group at the 3-position, optimizing reaction conditions is crucial for achieving high yields.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction with this compound is giving low to no yield. What are the most critical initial checks?

A1: When a Sonogashira reaction fails, the primary aspects to investigate are the catalyst activity, reagent quality, and reaction atmosphere.[1] Ensure your palladium and copper catalysts are active and have been stored under inert conditions. It is critical to use anhydrous and deoxygenated solvents and to run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and the undesirable Glaser homocoupling of this compound.[1]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of this compound. What is happening and how can I prevent it?

A2: You are likely observing the Glaser homocoupling of your alkyne. This is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[3] To minimize this, ensure your reaction is thoroughly deoxygenated. You can also consider reducing the amount of the copper(I) co-catalyst or switching to a copper-free Sonogashira protocol.[1][3]

Q3: What is the black precipitate that formed in my reaction mixture?

A3: The black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst. This can be caused by impurities in the reagents or solvent, or an inappropriate reaction temperature. Using fresh, high-purity reagents and solvents, and ensuring proper temperature control can help prevent this.[4] Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[4]

Q4: How does the choice of aryl halide affect the reaction with this compound?

A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general reactivity order is I > Br > Cl.[2] For couplings with this compound, aryl iodides will likely react under milder conditions (e.g., room temperature), while aryl bromides may require heating. Aryl chlorides are the least reactive and often necessitate more specialized and highly active catalyst systems.[5]

Q5: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are a good option, especially to avoid the Glaser homocoupling byproduct.[1] These reactions may require specific ligands, such as bulky and electron-rich phosphines, to facilitate the catalytic cycle.[1]

Troubleshooting Guide: Sonogashira Coupling of this compound
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst (Palladium or Copper)Use fresh, high-quality catalysts. Ensure proper storage and handling under an inert atmosphere.[1]
Poor Quality of Reagents or SolventsUse purified reagents and anhydrous, deoxygenated solvents.[1]
Insufficiently Inert AtmosphereThoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[1]
Steric Hindrance from this compoundUse a more active catalyst system, such as one with bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos, XPhos). Increase the reaction temperature.[3][5]
Formation of Homocoupled Dimer (Glaser Coupling) Presence of OxygenEnsure the reaction is strictly anaerobic.[1]
High Copper Catalyst ConcentrationReduce the loading of the copper(I) co-catalyst.[3]
Slow Sonogashira Reaction RateOptimize the Sonogashira reaction conditions to increase its rate (see "Low or No Product Yield").
Switch to a copper-free Sonogashira protocol.[1][3]
Catalyst Decomposition (Formation of Palladium Black) Impurities in Reagents or SolventsUse high-purity starting materials and solvents.[4]
Inappropriate SolventConsider changing the solvent. For example, if using THF, try toluene (B28343) or dioxane.[4]
High Reaction TemperatureOptimize the temperature; avoid excessive heating.
Data Presentation: Sonogashira Coupling Conditions

While specific yield data for this compound is not extensively available, the following table provides representative conditions for the Sonogashira coupling of sterically hindered terminal alkynes with various aryl halides. These can serve as a starting point for optimization.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-Bromotoluene1-HexynePd(PPh₃)₄ / CuIEt₃NTHF6085
21-Iodo-2-methylbenzene3,3-Dimethyl-1-butynePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF8078
31-Bromo-2,6-dimethylbenzenePhenylacetylenePd(OAc)₂ / SPhosK₃PO₄Toluene10092
41-Chloro-2-isopropylbenzeneTrimethylsilylacetylenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane11088

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 mmol)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene via syringe, followed by triethylamine and this compound.

  • Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow and Logic Diagrams

Sonogashira_Troubleshooting start Low/No Yield in Sonogashira Reaction check_catalyst Check Catalyst Activity and Reagent Purity start->check_catalyst check_catalyst->start Reagents Bad check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere Reagents OK check_atmosphere->start Atmosphere Bad optimize_conditions Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere OK homocoupling Glaser Homocoupling Observed? optimize_conditions->homocoupling copper_free Switch to Copper-Free Protocol homocoupling->copper_free Yes success Successful Coupling homocoupling->success No copper_free->success

Caption: Troubleshooting workflow for low-yield Sonogashira coupling.

Glaser Coupling of this compound

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[6] For this compound, this reaction would yield 4,7-dimethyl-5,5-dodeca-3,9-diyne.

Frequently Asked Questions (FAQs) - Glaser Coupling

Q1: What are the key reagents for a Glaser coupling of this compound?

A1: The essential components are a copper(I) salt (e.g., CuCl or CuI) as the catalyst, a base (often an amine like TMEDA or pyridine), and an oxidant (typically oxygen from the air).[6][7]

Q2: My Glaser coupling reaction is slow or not proceeding. What can I do?

A2: Ensure that an adequate supply of oxidant (air or oxygen) is available to the reaction mixture. Vigorous stirring can facilitate this. The choice of solvent and base can also significantly impact the reaction rate.[6] Additionally, consider a modified procedure like the Hay coupling, which uses a soluble CuCl-TMEDA complex and can be more efficient.[8]

Q3: Are there alternative procedures to the classical Glaser coupling?

A3: Yes, the Hay coupling is a common modification that utilizes a soluble copper-TMEDA complex, offering greater versatility in solvent choice.[8] The Eglinton coupling uses a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine, and does not require an external oxidant.

Troubleshooting Guide: Glaser Coupling of this compound
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Insufficient OxidantEnsure good aeration of the reaction mixture by stirring vigorously in an open flask or bubbling air/oxygen through the solution.[8]
Inactive CatalystUse a fresh source of the copper(I) salt.
Inappropriate Solvent or BaseExperiment with different solvents (e.g., acetone, methanol, pyridine) and bases (e.g., TMEDA, pyridine, ammonia).[6][7]
Formation of Side Products PolymerizationUse more dilute conditions to favor intramolecular cyclization if applicable, or carefully control the reaction time and temperature to minimize polymerization.
Incomplete ReactionIncrease reaction time or temperature. Consider using a more active catalytic system like the Hay modification.[8]
Data Presentation: Glaser Coupling Conditions

The following table presents typical conditions for the Glaser-Hay coupling of terminal alkynes.

EntryAlkyneCatalyst SystemSolventTemp. (°C)Yield (%)
1PhenylacetyleneCuCl / TMEDAAcetoneRT95
21-OctyneCu(OAc)₂Pyridine5088
3Propargyl alcoholCuI / TMEDAMethanolRT92
44-Pentyn-1-olCuCl / PyridineMethanol/Pyridine4085

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Hay Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Copper(I) chloride (CuCl, 0.1 mmol, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.12 mmol)

  • Acetone (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add CuCl and acetone.

  • Add TMEDA to the mixture, which should form a soluble complex.

  • Add this compound to the reaction mixture.

  • Stir the reaction vigorously at room temperature, open to the air, for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Workflow and Logic Diagrams

Glaser_Hay_Workflow start Start: Glaser-Hay Coupling of this compound prepare_catalyst Prepare CuCl/TMEDA Catalyst in Acetone start->prepare_catalyst add_alkyne Add this compound prepare_catalyst->add_alkyne react Stir Vigorously (Open to Air, RT) add_alkyne->react monitor Monitor by TLC react->monitor workup Quench with NH4Cl (aq) and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Symmetrical Diyne purify->product

References

Technical Support Center: Safe Handling and Storage of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for the safe handling and storage of 3-Methyl-1-hexyne in a research and development environment.

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂[1][2]
Molecular Weight 96.17 g/mol [1][2]
Appearance Colorless to very pale yellow liquid[3]
Boiling Point 71°C to 85°C[3][4]
Flash Point -21°C to <-5°C (closed cup)[3][4]
Density 0.710 g/mL at 25°C[4][5]
Storage Class Flammable liquids (Class 3)

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Q1: What should I do in case of a this compound spill?

A1: Due to its high flammability, a spill of this compound requires immediate and careful attention.[1]

  • Immediate Actions:

    • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to dissipate vapors.[1]

    • Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, hot surfaces, and static discharge.[1][6] Use only non-sparking tools and explosion-proof equipment for cleanup.[1][6]

  • Containment and Cleanup:

    • Containment: Prevent the spill from spreading and entering drains.[1]

    • Cleanup: For small spills, use an inert absorbent material like dry sand or earth. For larger spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1] Place the absorbed material into a suitable, closed container for disposal.[1][7]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and flame-retardant lab coats.[1][3]

Q2: What are the signs of exposure to this compound, and what first aid measures should be taken?

A2: Exposure can occur through inhalation, skin contact, or eye contact.

  • Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration and consult a physician.[1]

  • Skin Contact: If the chemical comes into contact with skin, immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[1][3]

  • Eye Contact: In case of eye contact, flush the eyes with water as a precaution.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[3]

Q3: How should I extinguish a fire involving this compound?

A3: this compound is highly flammable.[1][2]

  • Suitable Extinguishing Media: For small fires, use dry sand, dry chemical, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may be ineffective.[1]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus. Use water spray to cool unopened containers.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard is its high flammability as a liquid and vapor.[1][2][8] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][6][7] It is also harmful to aquatic life with long-lasting effects.[1]

Q2: What are the proper storage procedures for this compound?

A2: Proper storage is crucial to maintain safety and chemical integrity.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[1][6]

  • Container: Keep the container tightly closed.[1] If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE must be worn to minimize exposure risk.

  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly.[1]

  • Body Protection: Wear impervious clothing, such as a flame-retardant antistatic lab coat.[1]

  • Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK).

Q4: How should I dispose of this compound waste?

A4: Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material is highly flammable, so extra care should be taken during ignition for disposal methods like incineration.[1] It is recommended to use a licensed professional waste disposal service.[1] Do not allow the product to enter drains as it is harmful to aquatic life.[1]

Experimental Protocols

As this compound is a commercially available reagent, specific experimental protocols will depend on its application in your research. Always consult your institution's safety guidelines and the specific experimental procedure before use. The information provided here is for safe handling and storage, not for a specific experimental application.

Visualizations

SpillResponseWorkflow cluster_spill Spill Occurs cluster_immediate Immediate Actions cluster_ppe Personal Protective Equipment cluster_cleanup Containment & Cleanup cluster_disposal Disposal Spill This compound Spill Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources (Flames, Sparks, Heat) Ventilate->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ignition->PPE Contain Contain Spill (Prevent Spread & Entry to Drains) PPE->Contain Absorb Absorb with Inert Material (e.g., Dry Sand) Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Dispose Dispose of Waste via Licensed Professional Service Collect->Dispose

Caption: Workflow for Safely Handling a this compound Spill.

References

Strategies to prevent unwanted polymerization of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methyl-1-hexyne. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of this terminal alkyne during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization in the context of this compound?

A1: Unwanted polymerization of this compound refers to the spontaneous or induced reaction of multiple molecules of the alkyne to form larger oligomeric or polymeric chains. This can occur via two primary mechanisms: free-radical polymerization and oxidative coupling (Glaser coupling). This leads to product contamination, reduced yield of the desired product, and potential safety hazards due to exothermic reactions.

Q2: What are the main causes of unwanted polymerization of this compound?

A2: The primary triggers for the unwanted polymerization of this compound include:

  • Exposure to Oxygen: Oxygen can initiate both free-radical polymerization and the copper-catalyzed Glaser coupling.[1][2]

  • Presence of Radical Initiators: Contaminants that can generate free radicals, such as peroxides, can initiate polymerization.

  • Heat, Light, and Other Energy Sources: Elevated temperatures and UV light can provide the activation energy needed for polymerization to begin.[3]

  • Presence of Metal Catalysts: Certain metals, particularly copper salts, can catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling).[2][4]

Q3: What are polymerization inhibitors and how do they work for this compound?

A3: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers like this compound to prevent spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization chain reaction. Common classes of inhibitors effective for unsaturated compounds include:

  • Phenolic Compounds (e.g., Hydroquinone (B1673460), BHT): These inhibitors donate a hydrogen atom to reactive radicals to form a stable radical, which is unable to initiate further polymerization. Their effectiveness is often enhanced in the presence of oxygen.[1][5][6]

  • Stable Free Radicals (e.g., TEMPO): These molecules are themselves stable radicals and can readily react with and terminate growing polymer chains.[7][8][9][10]

Q4: How can I remove inhibitors from this compound before use?

A4: If an inhibitor has been added and needs to be removed before a reaction, the following methods can be employed:

  • Distillation: Since many inhibitors are less volatile than the alkyne, distillation can be an effective purification method.

  • Acid/Base Washing: Some inhibitors, like hydroquinone, can be converted to their salt form by washing with a basic solution (e.g., aqueous sodium hydroxide) and then removed in the aqueous phase.

  • Column Chromatography: Passing the alkyne through a column of a suitable adsorbent like alumina (B75360) or silica (B1680970) gel can remove polar inhibitors.

Troubleshooting Guide: Unwanted Polymerization

This guide provides a systematic approach to troubleshooting issues related to the unwanted polymerization of this compound.

Problem: I observed the formation of a viscous liquid, solid precipitate, or "popcorn-like" solids in my sample of this compound or in my reaction mixture.

Potential Cause Verification Solution
Contamination with Oxygen Review handling and storage procedures. Were containers properly sealed and purged with inert gas?Always handle this compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for reactions.
Presence of Radical Initiators Check for potential sources of peroxide contamination in solvents or reagents.Use freshly distilled or inhibitor-free solvents. Ensure all reagents are of high purity.
Inadequate Inhibition during Storage Was an appropriate inhibitor added to the stock of this compound?Add a suitable inhibitor, such as hydroquinone or TEMPO, to the desired concentration for long-term storage.
Elevated Temperatures Was the compound stored in a cool environment, away from heat sources and direct sunlight?Store this compound in a cool, dark place, preferably in a refrigerator designed for flammable materials.[3]
Copper-Catalyzed Glaser Coupling Is your reaction catalyzed by a copper salt, or is there a source of copper contamination?If copper is not essential for your desired reaction, switch to a copper-free protocol. If copper is necessary, add a reducing agent to keep copper in the Cu(I) state and minimize oxidative coupling.[2][4]

Quantitative Data on Common Inhibitors

The following table summarizes the recommended concentrations for common free-radical inhibitors. The optimal concentration can vary depending on the specific storage conditions and the required duration of inhibition.

InhibitorClassTypical Concentration Range (ppm)Mechanism of ActionNotes
Hydroquinone (HQ) Phenolic50 - 1000[1]Hydrogen atom transfer to peroxy radicalsEffectiveness is enhanced in the presence of oxygen.[1][6]
Butylated Hydroxytoluene (BHT) Phenolic100 - 500Hydrogen atom transfer to free radicalsCommonly used as an antioxidant in various organic compounds.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) Stable Free Radical50 - 200Radical trappingHighly effective at terminating growing polymer chains.[7][8][9][10]
4-Hydroxy-TEMPO (TEMPOL) Stable Free Radical50 - 200Radical trappingA more hydrophilic derivative of TEMPO.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

Objective: To safely store this compound for an extended period while preventing polymerization.

Materials:

  • This compound

  • Inhibitor stock solution (e.g., 1% w/v Hydroquinone in anhydrous diethyl ether or 0.5% w/v TEMPO in anhydrous diethyl ether)

  • Amber glass bottle with a PTFE-lined cap

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

Procedure:

  • Ensure the amber glass storage bottle is clean, dry, and free of any contaminants.

  • Add the desired volume of this compound to the bottle.

  • Using a syringe, add the appropriate volume of the inhibitor stock solution to achieve the target concentration (refer to the table above). For example, to achieve a 200 ppm concentration of hydroquinone in 100 mL of alkyne, add 2 mL of a 1% w/v stock solution.

  • Seal the bottle with the PTFE-lined cap.

  • Gently swirl the bottle to ensure the inhibitor is evenly distributed.

  • Carefully purge the headspace of the bottle with a gentle stream of inert gas for 1-2 minutes using a long needle for the gas inlet and a short needle as an outlet.

  • Remove the needles and tightly seal the cap.

  • Wrap the cap with paraffin (B1166041) film for an extra layer of protection against air ingress.

  • Label the bottle clearly with the name of the compound, date, and the type and concentration of the added inhibitor.

  • Store the bottle in a cool, dark, and well-ventilated area, preferably in a refrigerator rated for flammable liquids.[3]

Protocol 2: Performing a Reaction with this compound while Minimizing Polymerization

Objective: To set up a chemical reaction using this compound while minimizing the risk of unwanted polymerization.

Materials:

  • This compound (inhibited or freshly purified)

  • Reaction flask and condenser (flame-dried)

  • Inert gas (Nitrogen or Argon) manifold

  • Degassed solvents and reagents

  • Syringes and needles

Procedure:

  • Assemble the flame-dried glassware (reaction flask, condenser, etc.) under a positive pressure of inert gas.

  • If using inhibitor-free this compound, ensure it is used immediately after purification.

  • Add the degassed solvent and other reagents to the reaction flask under the inert atmosphere.

  • If the reaction is sensitive to the inhibitor present in the this compound, purify the alkyne via distillation or column chromatography immediately before use.

  • Using a syringe, add the required amount of this compound to the reaction mixture.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • If the reaction involves a copper catalyst, consider using a reducing agent or a ligand that can stabilize the Cu(I) oxidation state to prevent Glaser coupling.[2][4]

  • Monitor the reaction progress. If any signs of polymerization are observed (e.g., unexpected viscosity increase or precipitate formation), consider quenching the reaction.

Visualizations

PolymerizationPathways Pathways of Unwanted Polymerization of this compound cluster_free_radical Free-Radical Polymerization cluster_glaser_coupling Glaser Coupling (Oxidative Polymerization) Initiation Initiation Propagation Propagation Initiation->Propagation Radical + Monomer Propagation->Propagation Growing Chain + Monomer Termination Termination Propagation->Termination Radical Combination Unwanted_Polymer Unwanted_Polymer Termination->Unwanted_Polymer Copper_Acetylide Copper(I) Acetylide Formation Oxidative_Coupling Oxidative Coupling Copper_Acetylide->Oxidative_Coupling O2, Cu(I) Diyne_Formation Diyne Formation Oxidative_Coupling->Diyne_Formation Diyne_Formation->Unwanted_Polymer 3_Methyl_1_hexyne 3_Methyl_1_hexyne 3_Methyl_1_hexyne->Initiation 3_Methyl_1_hexyne->Copper_Acetylide

Caption: Mechanisms of unwanted polymerization of this compound.

TroubleshootingWorkflow Troubleshooting Unwanted Polymerization Start Polymerization Observed Check_Storage Check Storage Conditions Start->Check_Storage Check_Reaction Check Reaction Conditions Check_Storage->Check_Reaction No Improper_Storage Improper Storage: - No inhibitor - Exposure to air/heat/light Check_Storage->Improper_Storage Yes Inert_Atmosphere Inert Atmosphere? Check_Reaction->Inert_Atmosphere Proper_Storage Proper Storage: - Add inhibitor - Store cool, dark, inert atm. Improper_Storage->Proper_Storage Problem_Solved Problem Resolved Proper_Storage->Problem_Solved Copper_Catalyst Copper Catalyst Present? Inert_Atmosphere->Copper_Catalyst Yes Implement_Inert Implement Inert Atmosphere Techniques Inert_Atmosphere->Implement_Inert No Consider_Cu_Free Consider Copper-Free Alternatives or Add Reducing Agent Copper_Catalyst->Consider_Cu_Free Yes Copper_Catalyst->Problem_Solved No Implement_Inert->Problem_Solved Consider_Cu_Free->Problem_Solved

Caption: A logical workflow for troubleshooting unwanted polymerization.

References

A troubleshooting guide for common reactions involving 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for common reactions involving 3-Methyl-1-hexyne. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1][2]

FAQs & Troubleshooting

Question: I am getting a low yield in my Sonogashira coupling reaction with this compound. What are the possible causes and solutions?

Answer: Low yields in Sonogashira couplings can arise from several factors. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Deactivation: The Palladium catalyst can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[3]

  • Base Inefficiency: An amine base is crucial for neutralizing the hydrogen halide formed.[3] Insufficient or weak base can stall the reaction. Triethylamine (B128534) or diisopropylethylamine are commonly used.

  • Copper Co-catalyst Issues: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate.[1] Ensure you are using a fresh source of CuI.

  • Steric Hindrance: The 3-methyl group in this compound can introduce some steric hindrance. While generally well-tolerated, highly hindered aryl or vinyl halides may require longer reaction times or higher temperatures.

  • Homocoupling: A significant side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[4] This is often promoted by the presence of oxygen.

Question: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of this compound. How can I minimize this?

Answer: Homocoupling is a common side reaction in Sonogashira couplings, especially with terminal alkynes.[4] Here are some strategies to minimize it:

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. Ensure your reaction setup is free of oxygen by using Schlenk techniques or a glovebox.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid the issue of homocoupling.[1] These often require a different palladium catalyst and ligand system.

  • Use of a Co-solvent: In some cases, the choice of solvent can influence the extent of homocoupling.

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

ParameterCondition A (Standard)Condition B (Optimized for Hindered Substrates)Condition C (Copper-Free)
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd(dba)₂/SPhos (2 mol%)
Co-catalyst CuI (3 mol%)CuI (5 mol%)None
Base Triethylamine (2 eq)Diisopropylethylamine (3 eq)K₂CO₃ (2 eq)
Solvent THF/TolueneDMFDioxane
Temperature Room Temperature80 °C100 °C
Typical Yield 70-90%60-85%75-95%

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.03 mmol, 3 mol%).

  • Add degassed THF (5 mL) and triethylamine (2.0 mmol, 2 eq).

  • Add this compound (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[5]

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling Problem1 Catalyst Deactivation? Start->Problem1 Problem2 Inefficient Base? Start->Problem2 Problem3 Homocoupling? Start->Problem3 Solution1 Use Degassed Solvents & Inert Atmosphere Problem1->Solution1 Solution2 Use Stronger/More Base (e.g., DIPEA) Problem2->Solution2 Solution3 Strict Anaerobic Conditions or Copper-Free Protocol Problem3->Solution3

Caption: Troubleshooting logic for low yields in Sonogashira coupling.

Partial Reduction (Hydrogenation) to cis-Alkene

The partial reduction of alkynes to cis-alkenes is a common transformation, often employing a "poisoned" catalyst like Lindlar's catalyst.[6][7]

FAQs & Troubleshooting

Question: My hydrogenation of this compound using Lindlar's catalyst is producing the fully saturated alkane. How can I improve the selectivity for the cis-alkene?

Answer: Over-reduction to the alkane is a common problem in partial hydrogenations.[8] Here are several ways to improve selectivity:

  • Catalyst Poisoning: The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is designed to be less active than standard hydrogenation catalysts.[6] Ensure your catalyst is not overly active. You can try adding a small amount of additional quinoline (B57606) to further "poison" the catalyst.

  • Reaction Monitoring: Careful monitoring of the reaction progress is crucial. Hydrogen uptake should be monitored with a gas burette, and the reaction should be stopped as soon as one equivalent of hydrogen has been consumed. Analytical techniques like GC-MS can be used to monitor the disappearance of the starting material and the appearance of the desired alkene.

  • Temperature and Pressure: Perform the reaction at or below room temperature and at atmospheric pressure of hydrogen. Higher temperatures and pressures will favor over-reduction.

  • Solvent Choice: The choice of solvent can sometimes influence selectivity. Hexane (B92381) or ethanol (B145695) are common choices.

Question: I am unsure if I have successfully synthesized the cis-alkene. How can I confirm the stereochemistry?

Answer: Confirming the stereochemistry of the resulting alkene is essential.

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is diagnostic of the stereochemistry. For cis-alkenes, the J-value is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, around 12-18 Hz.

  • GC Analysis: If you have authentic samples of the cis and trans isomers, you can use gas chromatography to compare the retention times.

ParameterCondition A (High Selectivity)Condition B (Risk of Over-reduction)
Catalyst Lindlar's Catalyst (Pd/CaCO₃/PbO)10% Pd/C
Poison Quinoline (1-2 drops)None
Solvent HexaneEthanol
H₂ Pressure 1 atm (balloon)> 1 atm
Temperature Room Temperature40 °C
Typical Selectivity (cis-alkene:alkane) >95:5Variable, often <80:20

Experimental Protocol: Partial Hydrogenation of this compound

  • To a round-bottom flask, add this compound (1.0 mmol) and Lindlar's catalyst (5% by weight of the alkyne).

  • Add hexane (10 mL) and 1-2 drops of quinoline.

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with hexane.

  • Carefully remove the solvent under reduced pressure (the product is volatile) to obtain the crude cis-3-Methyl-1-hexene.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound D D A->D Combine in Flask B Lindlar's Catalyst B->D Combine in Flask C Hexane + Quinoline C->D Combine in Flask E Stir under H₂ atm D->E Flush with H₂ F F E->F Monitor by GC/TLC G G F->G Filter through Celite H cis-3-Methyl-1-hexene G->H Solvent Removal

Caption: Experimental workflow for the partial hydrogenation of this compound.

Hydration (Markovnikov Addition)

The acid-catalyzed hydration of terminal alkynes typically yields methyl ketones via an enol intermediate, following Markovnikov's rule.[9][10]

FAQs & Troubleshooting

Question: My hydration of this compound is giving a low yield of the expected 3-Methyl-2-hexanone. What could be the issue?

Answer: Low yields in alkyne hydration can be due to several factors:

  • Inefficient Catalyst: The reaction is catalyzed by a strong acid (like H₂SO₄) and a mercury(II) salt (like HgSO₄).[11] Ensure your reagents are of good quality.

  • Incomplete Reaction: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to ensure it has gone to completion.

  • Side Reactions: Under strongly acidic conditions, side reactions such as polymerization or decomposition of the starting material or product can occur.

  • Workup Issues: The product ketone may have some water solubility, so care must be taken during the aqueous workup to avoid loss of product.

Question: Are there any alternative, more environmentally friendly methods for the hydration of this compound?

Answer: Yes, due to the toxicity of mercury salts, several mercury-free hydration methods have been developed. These often involve gold or other transition metal catalysts. While they may require specific ligands and conditions, they offer a greener alternative.

Reagent SystemProductRegioselectivityComments
H₂O, H₂SO₄, HgSO₄3-Methyl-2-hexanoneMarkovnikovTraditional method, high yields but toxic mercury.[11]
1. BH₃, THF; 2. H₂O₂, NaOH3-Methyl-1-hexanalAnti-MarkovnikovHydroboration-oxidation gives the aldehyde.[12]

Experimental Protocol: Acid-Catalyzed Hydration of this compound

  • In a round-bottom flask, dissolve mercuric sulfate (B86663) (0.05 mmol) in water (5 mL) containing concentrated sulfuric acid (0.2 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the mixture at room temperature or warm gently to 60 °C for 1-3 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting 3-Methyl-2-hexanone by distillation or column chromatography.

Hydration_Pathway Alkyne This compound Enol Enol Intermediate Alkyne->Enol H₂O, H⁺, Hg²⁺ (Markovnikov Addition) Ketone 3-Methyl-2-hexanone (Ketone) Enol->Ketone Tautomerization Hydroboration_Logic Start Goal: 3-Methyl-1-hexanal Reagent Choose Borane Reagent Start->Reagent BH3 BH3 Reagent->BH3 BH₃ BulkyBorane BulkyBorane Reagent->BulkyBorane 9-BBN or Disiamylborane Outcome1 Outcome1 BH3->Outcome1 Double Addition (Side Reaction) Outcome2 Outcome2 BulkyBorane->Outcome2 Mono-addition (Desired) Oxidation Oxidation Outcome2->Oxidation Oxidation (H₂O₂, NaOH) Product Product Oxidation->Product 3-Methyl-1-hexanal CuAAC_Cycle cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound Product 1,4-Disubstituted-1,2,3-triazole Alkyne->Product Cycloaddition Azide Organic Azide Azide->Product Cycloaddition CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Product Cycloaddition

References

Technical Support Center: Scale-Up Synthesis of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges and considerations for the scale-up synthesis of 3-Methyl-1-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most common and scalable method is the alkylation of a smaller terminal alkyne. This typically involves deprotonating a terminal alkyne like acetylene (B1199291) or propyne (B1212725) with a strong base to form an acetylide, followed by reaction with a suitable alkyl halide. For this compound, a practical approach involves the reaction of sodium acetylide (formed from acetylene and sodium amide) with 1-bromo-2-methylpropane (B43306) or reacting the Grignard reagent of 1-butyne (B89482) with an appropriate electrophile.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety concerns include:

  • Handling Strong Bases: Reagents like sodium amide (NaNH₂) and n-butyllithium (n-BuLi) are highly reactive and pyrophoric. Sodium amide reacts violently with water, can ignite in moist air, and may form shock-sensitive peroxides upon storage.[1][2][3] Large-scale reactions should always be conducted under an inert atmosphere (nitrogen or argon) in a suitable reactor.[1]

  • Exothermic Reactions: The formation of acetylides and subsequent alkylation are often highly exothermic. On a large scale, inefficient heat transfer can lead to runaway reactions.[4][5][6] A jacketed reactor with precise temperature control and a plan for emergency cooling is critical.[4][7]

  • Flammable Solvents: Ethers like THF and diethyl ether, commonly used in these reactions, are highly flammable and can form explosive peroxides.[8] Ensure proper ventilation and eliminate all ignition sources.

  • Gaseous Reagents: If using acetylene, its handling requires specialized equipment and procedures due to its flammability and potential to form explosive metal acetylides.

Q3: How can I minimize the formation of isomeric impurities?

A3: Isomerization of the triple bond to form internal alkynes is a common side reaction, especially at elevated temperatures or with certain bases.[4] To minimize this:

  • Maintain a low reaction temperature during base addition and alkylation.

  • Use the shortest possible reaction time.

  • After the reaction, quench and work up the mixture promptly.

  • Consider using a milder base if the reaction kinetics allow.[4]

Q4: Our final product is contaminated with residual metals from the catalyst. How can we remove them at scale?

A4: Metal scavenger resins are highly effective for removing residual palladium or copper catalysts. Alternatively, treatment with activated carbon can be effective. For copper, adding a strong chelating agent after the reaction can sequester the metal ions, which can then be removed by filtration or extraction.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive Grignard reagent or strong base due to moisture.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Test the activity of the base/Grignard reagent via titration before use.[5][8]
Poor quality starting materials.Use freshly distilled 1-hexyne (B1330390) and alkyl halide. Ensure the purity of the base.
Low Yield Upon Scale-Up Inefficient heat transfer leading to side reactions or decomposition.[6][9]Improve stirring efficiency. Use a jacketed reactor for better temperature control. Slow down the rate of reagent addition while closely monitoring the internal temperature.[4]
Poor mass transfer in a heterogeneous reaction mixture.Optimize the stirrer design and speed to ensure adequate mixing of all phases.[9]
Formation of Dimerized Byproducts (Glaser Coupling) Presence of oxygen, especially if using a copper catalyst.[9][10]Maintain a strict inert atmosphere (nitrogen or argon) throughout the process. Use degassed solvents.[9]
Product Loss During Purification This compound is volatile (boiling point ~97-99 °C).Loss of product can occur when removing solvents under vacuum.[11] Use fractional distillation with an efficient column and condenser. Avoid high vacuum or elevated temperatures during rotary evaporation.

Experimental Protocol: Alkylation of Acetylene

This protocol describes a representative method for synthesizing this compound via the alkylation of acetylene with 1-bromo-2-methylpropane using sodium amide in liquid ammonia (B1221849).

Materials:

  • Sodium metal

  • Liquid ammonia (anhydrous)

  • Acetylene gas (purified)

  • 1-bromo-2-methylpropane

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Iron(III) nitrate (B79036) nonahydrate (catalyst)

Procedure:

  • Preparation of Sodium Amide: In a three-necked flask equipped with a dry-ice condenser, mechanical stirrer, and gas inlet, add anhydrous liquid ammonia (~500 mL for 1 mole scale). Add a small amount of iron(III) nitrate catalyst. Carefully add small, clean pieces of sodium metal (1.1 eq) to the vigorously stirred ammonia. The initial deep blue color will fade as the sodium is converted to sodium amide (NaNH₂), forming a gray suspension.

  • Formation of Sodium Acetylide: Once the sodium amide formation is complete, bubble purified acetylene gas through the suspension. The reaction is complete when the gray suspension is replaced by a white precipitate of sodium acetylide.

  • Alkylation: Cool the flask to -40 °C. Slowly add a solution of 1-bromo-2-methylpropane (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension over 2-3 hours, maintaining the temperature.

  • Quenching: After the addition is complete, allow the mixture to stir for another hour and then let the ammonia evaporate overnight under a stream of nitrogen. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride with cooling.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by distillation at atmospheric pressure. Purify the crude this compound by fractional distillation.

Visualizations

Logical Workflow for Synthesis Scale-Up

Start Start: Lab-Scale Success Hazard Hazard & Risk Assessment Start->Hazard Params Identify Critical Process Parameters (Temp, Mixing, Rate) Hazard->Params Equip Select Appropriate Scale-Up Equipment (Jacketed Reactor) Params->Equip Pilot Pilot Scale Batch (e.g., 10-20x) Equip->Pilot Monitor Monitor & Log Data (Temp, Pressure, Yield) Pilot->Monitor Trouble Troubleshoot Issues (Yield, Purity) Monitor->Trouble Issues? SOP Develop Final SOP for Production Scale Monitor->SOP No Issues Optimize Optimize Parameters Trouble->Optimize Analyze Data Optimize->Pilot Re-run End End: Successful Scale-Up SOP->End

Caption: A logical workflow for scaling up chemical synthesis.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckTemp Review Temperature Profile CheckReagents->CheckTemp OK FixReagents Purify/Titrate Reagents CheckReagents->FixReagents Problem Found CheckMixing Evaluate Mixing Efficiency CheckTemp->CheckMixing OK FixTemp Adjust Addition Rate & Cooling CheckTemp->FixTemp Exotherm Not Controlled FixMixing Increase Stir Rate/ Change Impeller CheckMixing->FixMixing Poor Mixing Suspected SideReaction Analyze Byproducts (GC-MS) CheckMixing->SideReaction OK Isomerization Isomerization Detected? SideReaction->Isomerization LowerTemp Use Lower Temp & Shorter Time Isomerization->LowerTemp Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Validation & Comparative

Analysis of 3-Methyl-1-hexyne using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 3-methyl-1-hexyne. Through a detailed examination of its ¹H and ¹³C NMR spectra, this document serves as a valuable resource for the structural elucidation and quality control of this compound. To offer a broader context, the spectral data of this compound is compared with those of related terminal alkynes, namely 1-hexyne (B1330390) and 3,3-dimethyl-1-butyne (B43207).

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and experimental ¹³C NMR chemical shifts for this compound, alongside the experimental data for 1-hexyne and 3,3-dimethyl-1-butyne for comparative analysis. These values are crucial for identifying the unique structural features of each molecule.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound H-1 (≡C-H) Propargylic H Other Aliphatic H
This compound (Predicted) ~1.9 - 2.1~2.2 - 2.4 (m)0.9 - 1.6 (m)
1-Hexyne 1.95 (t)2.18 (td)0.9 - 1.5 (m)
3,3-Dimethyl-1-butyne 1.93 (s)-1.21 (s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound C-1 (≡C-H) C-2 (C≡C-H) Propargylic C Other Aliphatic C
This compound (Predicted) ~68~88~30~14, 20, 23, 38
1-Hexyne 68.383.918.213.5, 22.0, 30.8
3,3-Dimethyl-1-butyne 68.987.4-27.8, 30.7

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte (e.g., this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Ensure the solution is homogeneous by gentle vortexing.

2. NMR Spectrometer Setup:

  • The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

  • The instrument is tuned to the appropriate frequencies for ¹H (400 MHz) and ¹³C (100 MHz) nuclei.

  • The sample is inserted into the magnet, and the magnetic field homogeneity is optimized by shimming.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 16 ppm is set to cover the expected range of proton chemical shifts.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.

  • Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Spectral Width: A wider spectral width of about 240 ppm is necessary for ¹³C NMR.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is used.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

NMR Analysis Workflow

The following diagram illustrates the general workflow for the analysis of an organic compound using NMR spectroscopy.

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by analyzing the fragmentation patterns of ionized molecules. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 3-methyl-1-hexyne, comparing it with its structural isomers, 4-methyl-1-hexyne (B13567653) and 3,3-dimethyl-1-pentyne (B1607477), to highlight how subtle changes in molecular architecture influence fragmentation pathways.

Executive Summary

This guide delves into the mass spectrometric behavior of this compound and two of its isomers. The analysis reveals distinct fragmentation patterns that allow for their differentiation. This compound is characterized by a prominent propargylic cleavage leading to a base peak at m/z 81. In contrast, 4-methyl-1-hexyne also shows significant propargylic fragmentation, while 3,3-dimethyl-1-pentyne is dominated by the formation of a stable tertiary carbocation. These differences are systematically presented and supported by experimental data obtained from the NIST Mass Spectrometry Data Center.

Mass Spectral Data Comparison

The electron ionization mass spectra of this compound and its isomers, 4-methyl-1-hexyne and 3,3-dimethyl-1-pentyne, were obtained from the NIST Mass Spectrometry Data Center. A summary of the major fragment ions and their relative intensities is presented in Table 1 for comparative analysis.

m/zThis compound Relative Intensity (%)4-Methyl-1-hexyne Relative Intensity (%)3,3-Dimethyl-1-pentyne Relative Intensity (%)
965101
81100805
67305010
57--100
53253515
41607040
39506030

Table 1: Comparison of the major fragment ions and their approximate relative intensities in the mass spectra of this compound and its isomers.

Interpretation of the Mass Spectrum of this compound

The mass spectrum of this compound (molecular weight: 96.17 g/mol ) displays a weak molecular ion peak ([M]⁺) at m/z 96. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations.

The base peak at m/z 81 is attributed to the loss of a methyl radical (•CH₃) from the molecular ion. This process, known as propargylic cleavage, is a characteristic fragmentation pathway for alkynes. The resulting cation is resonance-stabilized, which accounts for its high abundance.

Other significant fragments include:

  • m/z 67: This ion is likely formed by the loss of an ethyl radical (•C₂H₅) from the molecular ion.

  • m/z 53: This fragment could arise from the loss of a propyl radical (•C₃H₇) or through secondary fragmentation of larger ions.

  • m/z 41 and 39: These are common fragments in the mass spectra of hydrocarbons, corresponding to the allyl cation ([C₃H₅]⁺) and the cyclopropenyl cation ([C₃H₃]⁺), respectively.

Comparative Analysis with Isomers

4-Methyl-1-hexyne: Similar to this compound, the mass spectrum of 4-methyl-1-hexyne also shows a prominent peak at m/z 81 due to the loss of a methyl group, indicating that propargylic cleavage is a major fragmentation pathway. However, the relative intensities of other fragments, such as the peak at m/z 67, differ, allowing for their distinction.

3,3-Dimethyl-1-pentyne: The mass spectrum of this isomer is significantly different. The base peak is observed at m/z 57 , which corresponds to the formation of a highly stable tertiary butyl cation ([C(CH₃)₃]⁺) through the cleavage of the bond between the quaternary carbon and the alkyne group. The molecular ion peak is very weak, and the characteristic alkyne fragments are of much lower intensity compared to the other two isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Alkynes

The mass spectra referenced in this guide are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: Liquid samples of the alkynes are diluted in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically in the low ppm range).

Gas Chromatography Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathway

The fragmentation of this compound can be visualized as a logical pathway initiated by the ionization of the molecule. The following diagram, generated using Graphviz, illustrates the key fragmentation steps.

G Fragmentation Pathway of this compound M [C₇H₁₂]⁺˙ m/z 96 (this compound) F81 [C₆H₉]⁺ m/z 81 M->F81 - •CH₃ (Propargylic Cleavage) F67 [C₅H₇]⁺ m/z 67 M->F67 - •C₂H₅ F53 [C₄H₅]⁺ m/z 53 M->F53 - •C₃H₇ F81->F53 - C₂H₂ F41 [C₃H₅]⁺ m/z 41 F67->F41 - C₂H₂ F39 [C₃H₃]⁺ m/z 39 F53->F39 - CH₂

Caption: Fragmentation pathway of this compound in EI-MS.

This guide provides a foundational understanding of how mass spectrometry can be used to differentiate between structural isomers based on their unique fragmentation patterns. For professionals in research and drug development, such detailed analysis is crucial for the unambiguous identification and characterization of chemical entities.

A Comparative FT-IR Spectroscopic Guide to the C≡C Bond in Alkynes, Featuring 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Carbon-Carbon triple bond (C≡C) stretching vibration in 3-Methyl-1-hexyne using Fourier-Transform Infrared (FT-IR) spectroscopy. The performance of FT-IR in characterizing this specific terminal alkyne is compared with other alkynes, supported by experimental data, to highlight the diagnostic power of this technique in identifying and differentiating alkyne structures.

Comparative Analysis of C≡C Stretching Vibrations

The position and intensity of the C≡C stretching absorption in an FT-IR spectrum are highly indicative of the alkyne's substitution pattern. Terminal alkynes, such as this compound and 1-hexyne (B1330390), exhibit a characteristic C≡C stretching frequency that is typically more intense than that of internal alkynes.[1][2] This is due to the greater change in dipole moment during the vibration of the terminal C≡C bond compared to the more symmetrically substituted internal C≡C bond. Furthermore, terminal alkynes display a distinct and strong ≡C-H stretching peak around 3300 cm⁻¹, which is absent in internal alkynes.[3][4][5]

The following table summarizes the experimental FT-IR absorption data for this compound and compares it with a simple terminal alkyne (1-hexyne) and an internal alkyne (2-hexyne).

CompoundStructureAlkyne Type≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)
This compound CH≡C-CH(CH₃)-CH₂-CH₂-CH₃Terminal~3310~2110
1-Hexyne CH≡C-CH₂-CH₂-CH₂-CH₃Terminal~3313~2119
2-Hexyne CH₃-C≡C-CH₂-CH₂-CH₃InternalAbsent~2240 (weak)

Data sourced from the NIST Chemistry WebBook.

As the data indicates, both terminal alkynes, this compound and 1-hexyne, show a strong ≡C-H stretch and a C≡C stretch in the expected region for terminal alkynes (2100-2260 cm⁻¹).[3][4][5] In contrast, the internal alkyne, 2-hexyne, lacks the ≡C-H stretching band and its C≡C stretching absorption is significantly weaker and at a higher wavenumber. The subtle difference in the C≡C stretching frequency between this compound and 1-hexyne can be attributed to the different substitution on the carbon atom adjacent to the triple bond.

Experimental Protocol for FT-IR Analysis

The following protocol outlines the methodology for obtaining the FT-IR spectrum of a liquid alkyne sample like this compound.

I. Instrumentation and Materials

  • Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer

  • Accessory: Attenuated Total Reflectance (ATR) accessory or Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates.

  • Sample: this compound (or other liquid alkyne)

  • Cleaning Solvent: Anhydrous solvent (e.g., dichloromethane (B109758) or acetone) for cleaning the ATR crystal or salt plates.

II. Sample Preparation

Two primary methods are suitable for liquid samples:

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal is clean and a background spectrum has been collected.

    • Place a single drop of the liquid alkyne directly onto the center of the ATR crystal.

    • Acquire the spectrum.

    • After analysis, clean the crystal thoroughly with the appropriate solvent and a soft tissue.

  • Neat Liquid Film (using salt plates):

    • Place one to two drops of the liquid alkyne onto the surface of a clean, dry salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the "sandwich" of plates in the spectrometer's sample holder.

    • Acquire the spectrum.

    • After analysis, disassemble the plates and clean them immediately with a suitable solvent to prevent damage.

III. Data Acquisition

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal or of the air should be recorded before running the sample spectrum. This background is automatically subtracted from the sample spectrum by the instrument's software.

IV. Data Analysis

  • Identify the key characteristic absorption bands. For this compound, this includes the sharp ≡C-H stretch around 3310 cm⁻¹ and the C≡C stretch around 2110 cm⁻¹.

  • Note the absorptions corresponding to C-H stretching of the alkyl groups (typically in the 2850-2960 cm⁻¹ range) and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

  • Compare the obtained spectrum with a reference spectrum of this compound if available, or with the expected absorption frequencies for terminal alkynes.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of an alkyne.

FT_IR_Workflow FT-IR Analysis Workflow for Alkynes cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Liquid Alkyne Sample (e.g., this compound) Method_Selection Choose Method: ATR or Neat Film Sample->Method_Selection Sample_Application Apply Sample to ATR Crystal or Salt Plates Method_Selection->Sample_Application Background Collect Background Spectrum Sample_Application->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Characteristic Peaks (≡C-H, C≡C) Process->Identify Compare Compare with Reference Data and Other Alkynes Identify->Compare Interpret Structural Interpretation Compare->Interpret

Caption: Workflow for FT-IR analysis of alkynes.

References

Purity Analysis of 3-Methyl-1-hexyne: A Comparative Guide to Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for chemical reagents used in research and pharmaceutical development. 3-Methyl-1-hexyne, a valuable building block in organic synthesis, requires precise purity assessment to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of gas chromatography (GC) techniques for the purity analysis of this compound, offering supporting data and detailed experimental protocols.

Comparison of Analytical Techniques

Gas chromatography is the premier technique for analyzing volatile compounds like this compound. The two most common detectors used for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). Each offers distinct advantages and is suited to different analytical requirements.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separated compounds are burned in a hydrogen flame, producing ions that generate a current proportional to the amount of analyte.Separated compounds are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio.
Primary Use Quantitative analysisQualitative (identification) and quantitative analysis
Sensitivity High for hydrocarbons, typically in the parts-per-million (ppm) range.[1]Very high, often capable of detecting substances at parts-per-billion (ppb) levels.[1][2]
Selectivity Limited; relies on retention time for identification, which can be ambiguous for isomers.High; provides structural information from fragmentation patterns, allowing for confident identification of compounds, even those with similar retention times.
Cost Lower initial investment and operational costs.[2]Higher initial investment, maintenance, and operational costs.[2]
Typical Purity Application Routine quality control, determination of major components and known impurities.Impurity profiling, identification of unknown contaminants, and structural elucidation.
Resolution of Isomers Dependent on the chromatographic separation; may not resolve co-eluting isomers.Can distinguish between co-eluting isomers if their mass spectra are different.

Experimental Protocols

A robust gas chromatography method is essential for the accurate purity assessment of this compound. The following protocol is a recommended starting point and may be optimized for specific instrumentation and sample matrices.

Recommended GC-FID Method for Purity Analysis

This method is designed for the routine quantification of this compound and its potential impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection system.

  • Column: A polar capillary column is recommended for the separation of hydrocarbon isomers. A good choice would be a DB-WAX or equivalent polyethylene (B3416737) glycol (PEG) phase column with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Injector:

    • Mode: Split injection

    • Split Ratio: 50:1

    • Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector:

    • Type: Flame Ionization Detector (FID)

    • Temperature: 250 °C

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or pentane.

    • Inject 1 µL of the prepared sample into the GC.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Potential Impurities:

The synthesis of this compound, for instance, via a Grignard reaction, may lead to several potential impurities. These can include:

  • Isomers: Other C7 alkynes (e.g., 2-heptyne, 3-heptyne) or alkenes.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include corresponding alkyl halides or other precursors.

  • Side-Products: Byproducts from competing reactions, such as the formation of biphenyl (B1667301) in Grignard reactions.

For the definitive identification of these impurities, GC-MS analysis is recommended. The fragmentation patterns observed in the mass spectra can be used to elucidate the structures of unknown peaks.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process for this compound.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Prepared Sample Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Separated Analytes Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Chromatographic Data Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: Workflow for GC-FID Purity Analysis of this compound.

Start Is Purity Analysis Required? Routine_QC Routine QC? Start->Routine_QC Yes Unknown_Impurities Unknown Impurities? Routine_QC->Unknown_Impurities No GC_FID Use GC-FID Routine_QC->GC_FID Yes GC_MS Use GC-MS Unknown_Impurities->GC_MS Yes Quantify Quantify Purity GC_FID->Quantify Identify Identify Impurities GC_MS->Identify End Report Results Quantify->End Identify->Quantify

Caption: Decision Tree for Selecting the Appropriate GC Method.

References

A Comparative Guide to 3-Methyl-1-hexyne and 3-Hexyne in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the terminal alkyne, 3-Methyl-1-hexyne, and the internal alkyne, 3-hexyne (B1328910), in the context of widely utilized palladium-catalyzed cross-coupling reactions. While direct, side-by-side quantitative comparisons under identical experimental conditions are scarce in published literature, this document synthesizes established principles of alkyne reactivity and available experimental data to offer insights into their respective performance in Sonogashira, Suzuki, and Heck couplings.

Executive Summary

The fundamental structural difference between this compound (a terminal alkyne) and 3-hexyne (an internal alkyne) dictates their reactivity in palladium-catalyzed coupling reactions. This compound, possessing an acidic terminal proton, is a suitable substrate for reactions proceeding via a metal acetylide intermediate, such as the Sonogashira coupling. In contrast, 3-hexyne lacks this acidic proton and is generally unreactive in this type of transformation. For Suzuki and Heck reactions, both substrates can theoretically participate, but their steric hindrance and electronic properties lead to significant differences in reaction efficiency and product distribution.

Comparative Reactivity and Performance

Sonogashira Coupling

The Sonogashira reaction, a cornerstone for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, fundamentally relies on the presence of a terminal alkyne.

  • This compound: As a terminal alkyne, this compound is a viable substrate for Sonogashira coupling. The presence of the acidic proton on the C1 carbon allows for the in-situ formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The steric hindrance from the adjacent methyl group may influence the reaction rate compared to less hindered terminal alkynes, potentially requiring more forcing conditions or specialized catalyst systems to achieve high yields.

  • 3-Hexyne: Being an internal alkyne, 3-hexyne is generally not a suitable substrate for the classical Sonogashira coupling mechanism. It lacks the requisite acidic proton for the initial deprotonation and formation of the metal acetylide intermediate. Alternative palladium-catalyzed methods would be necessary to couple 3-hexyne with aryl or vinyl halides, which typically involve different reaction pathways.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organohalides, offers a potential route for the functionalization of both alkyne types, albeit through different approaches.

  • This compound: To be utilized in a Suzuki coupling, this compound would first need to be converted into an alkynylboronic acid or a related organoboron derivative. This two-step process, while feasible, is less direct than a Sonogashira coupling for achieving the same aryl-alkyne product. The efficiency of the subsequent Suzuki coupling would depend on the stability and reactivity of the alkynylboron reagent.

  • 3-Hexyne: Similar to the terminal alkyne, 3-hexyne would require prior functionalization to an alkenylboronic acid or a related derivative to participate in a Suzuki coupling. This would typically involve a hydroboration step. The regioselectivity of the hydroboration of the internal alkyne would be a critical factor in determining the final product structure.

Heck Reaction

The Heck reaction, involving the coupling of an unsaturated halide with an alkene or alkyne, presents another avenue for the functionalization of these substrates.

  • This compound: The Heck reaction with terminal alkynes can lead to the formation of enyne products. The regioselectivity of the carbopalladation step is a key consideration, and the steric bulk of the methyl group in this compound could influence this selectivity.

  • 3-Hexyne: The Heck reaction with internal alkynes like 3-hexyne is known to be challenging. Carbopalladation of the internal alkyne can be less efficient than with terminal alkynes, and can lead to a mixture of regioisomeric and stereoisomeric products. Literature reports on the Heck reaction of 3-hexyne with aryl triflates have indicated that the formation of the desired trisubstituted alkene can be accompanied by side products, and yields may be modest.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, a comprehensive table of quantitative data under identical conditions cannot be provided. However, the following table summarizes the general expectations and available information for the reactivity of each alkyne in the discussed palladium-catalyzed reactions.

Reaction TypeThis compound (Terminal Alkyne)3-Hexyne (Internal Alkyne)Key Considerations
Sonogashira Good substrateGenerally unreactivePresence of acidic proton in this compound is crucial.
Suzuki Requires prior conversion to an organoboron reagent.Requires prior conversion to an organoboron reagent.The efficiency depends on the synthesis and stability of the respective organoboron compounds.
Heck Can form enyne products; regioselectivity is a factor.Can be a challenging substrate; may lead to mixtures of products and modest yields.Steric hindrance and electronic effects of the substituents on the alkyne are significant.

Experimental Protocols

Below are generalized experimental protocols for Sonogashira, Suzuki, and Heck reactions. It is important to note that optimization of these conditions would be necessary for the specific substrates, this compound and 3-hexyne.

General Protocol for Sonogashira Coupling of a Terminal Alkyne
  • To an oven-dried flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

  • Anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv) are added via syringe.

  • The terminal alkyne (1.1-1.5 equiv) is then added dropwise.

  • The reaction mixture is stirred at room temperature or heated as required, while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of an Organoboron Reagent
  • In a flask equipped with a reflux condenser and a magnetic stir bar, dissolve the organohalide (1.0 equiv) and the organoboron reagent (1.1-1.5 equiv) in a suitable solvent (e.g., toluene, DME, or a mixture with water).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • The mixture is degassed by bubbling with an inert gas for 15-30 minutes.

  • The Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%) is added.

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography.

General Protocol for the Heck Reaction
  • To a flask are added the aryl or vinyl halide (1.0 equiv), the alkyne (1.0-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%).

  • A base (e.g., triethylamine, potassium carbonate, or sodium acetate, 1.5-2.5 equiv) and a solvent (e.g., DMF, acetonitrile, or toluene) are added.

  • The reaction mixture is degassed and then heated under an inert atmosphere.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled, filtered to remove the precipitated salts, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing the Reaction Pathways

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-X->Ar-Pd(II)-C≡C-R Transmetalation Ar-Pd(II)-C≡C-R->Pd(0)Ln Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R->Ar-C≡C-R Cu-C≡C-R Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-X R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡C-R Deprotonation (Base, CuX) Base Base CuX CuX

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X Oxidative Addition (R-X) Alkene_Complex R-Pd(II)L2-X (Alkene) R-Pd(II)L2-X->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(PdL2X) Alkene_Complex->Insertion_Product Syn-Carbopalladation Product_Complex [HPdL2X] + Product Insertion_Product->Product_Complex Syn-β-Hydride Elimination Product_Complex->Pd(0)L2 Base Product Product Product_Complex->Product

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Conclusion

The choice between this compound and 3-hexyne in palladium-catalyzed coupling reactions is primarily dictated by the desired synthetic transformation and the mechanistic requirements of the chosen methodology. For the direct coupling with aryl or vinyl halides to form an aryl-alkyne bond, the terminal alkyne, this compound, is the substrate of choice via the Sonogashira reaction. While both alkynes can be functionalized for use in Suzuki and Heck reactions, the internal alkyne, 3-hexyne, is anticipated to be a more challenging substrate, likely leading to lower yields and potential issues with selectivity. A thorough understanding of these distinct reactivity profiles is crucial for the efficient design and execution of synthetic routes in research and drug development.

A Comparative Guide to the Synthesis of 3-Methyl-1-hexyne: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral alkynes is a critical endeavor in organic chemistry, with applications ranging from the development of new pharmaceuticals to the creation of advanced materials. 3-Methyl-1-hexyne, a simple yet important chiral building block, serves as an excellent case study for comparing traditional and modern synthetic methodologies. This guide provides an objective comparison of an established synthetic route to this compound with a novel, transition-metal-catalyzed approach, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The performance of the established acetylide alkylation method is compared against a novel enantioselective Negishi cross-coupling reaction. The data presented below is a synthesis of typical results found in the literature for these types of reactions.

ParameterEstablished Route: Acetylide AlkylationNovel Route: Enantioselective Negishi Coupling
Overall Yield 70-85%80-95%
Enantioselectivity Racemic mixture (0% ee)High (e.g., >95% ee)
Reaction Temperature -78 °C to room temperatureRoom temperature to 60 °C
Reaction Time 4-12 hours12-24 hours
Key Reagents NaNH₂, n-BuLi, 1-bromopropane (B46711)Pd catalyst, chiral ligand, organozinc reagent
Functional Group Tol. Limited by strong basic conditionsGenerally broad
Scalability Well-establishedPotentially more costly catalyst

Established Synthetic Route: Alkylation of Acetylide

The traditional and most straightforward synthesis of this compound involves the alkylation of an acetylide anion. This method is reliable for producing the target molecule, albeit as a racemic mixture. The reaction proceeds in two main steps: the deprotonation of a terminal alkyne to form a potent nucleophile, followed by an SN2 reaction with an alkyl halide.

Experimental Protocol:
  • Formation of the Acetylide: A solution of propyne (B1212725) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A strong base, such as sodium amide (NaNH₂) (1.1 eq) or n-butyllithium (n-BuLi) (1.1 eq), is added dropwise, and the mixture is stirred for 1 hour at the same temperature to ensure complete formation of the propynyl (B12738560) anion.

  • Alkylation: To the resulting acetylide solution, 1-bromopropane (1.0 eq) is added slowly at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 3-11 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound.

established_route propyne Propyne acetylide Propynyl Anion propyne->acetylide Deprotonation base Strong Base (NaNH₂ or n-BuLi) in THF, -78°C base->acetylide alkylation Alkylation (Sₙ2 Reaction) acetylide->alkylation alkyl_halide 1-Bromopropane alkyl_halide->alkylation product This compound (Racemic) alkylation->product workup Aqueous Work-up & Purification product->workup novel_route cluster_reagent Organozinc Reagent Prep. cluster_coupling Negishi Cross-Coupling cluster_final Final Steps 2-bromobutane 2-Bromobutane organozinc sec-Butylzinc Bromide 2-bromobutane->organozinc zinc Zinc Dust, I₂ (cat.) in THF zinc->organozinc coupling Coupling Reaction organozinc->coupling alkynyl_halide 1-Bromo-2-(trimethylsilyl)acetylene alkynyl_halide->coupling catalyst Pd(OAc)₂, Chiral Ligand in THF catalyst->coupling coupled_product TMS-protected This compound coupling->coupled_product deprotection Deprotection (TBAF) coupled_product->deprotection final_product This compound (Enantioenriched) deprotection->final_product purification Purification final_product->purification

A Comparative Analysis of Catalysts for the Selective Hydrogenation of 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Stereoselective Synthesis of (Z)-3-Methyl-1-hexene.

The selective hydrogenation of internal alkynes to Z-alkenes is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries where stereochemical control is paramount. The conversion of 3-Methyl-1-hexyne to (Z)-3-Methyl-1-hexene presents a typical challenge of achieving high selectivity towards the desired cis-alkene while preventing over-hydrogenation to the corresponding alkane and isomerization to the E-alkene. This guide provides a comparative analysis of various catalytic systems for this transformation, supported by experimental data from analogous hydrogenations, detailed experimental protocols, and a visualization of the reaction pathway.

Catalyst Performance Comparison

The choice of catalyst is critical in directing the outcome of the hydrogenation of this compound. Below is a summary of the performance of several key catalysts in the selective hydrogenation of structurally similar alkynes. The data is compiled from various studies to offer a comparative perspective.

Catalyst SystemSubstrateConversion (%)Selectivity to Alkene (%)Selectivity to (Z)-Alkene (%)Reaction Conditions
Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate) 3-Hexyne (B1328910)>95>95>951.4 bar H₂, 273-323 K
Pd/Al₂O₃ 1-Hexyne (B1330390)>90~70Not specified1 bar H₂, 293 K
W-Pd/Al₂O₃ 3-HexyneHigh>95>951.4 bar H₂, 273-323 K
Pd-Ni/Al₂O₃ 3-HexyneModerate>95High1.4 bar H₂, 273-323 K
Pd/SBA-15 3-HexyneHighHigh>9840 psig H₂, 298 K
Ligand-modified Pd/C (c-Pd/C) 1-Hexyne~36100Not applicable (terminal alkyne)1 bar H₂, 293 K
PdAu Single Atom Alloys/SiO₂ 1-HexyneHigh>85Not applicable (terminal alkyne)Mild conditions

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the selective hydrogenation of alkynes using different catalytic systems.

Protocol 1: Hydrogenation using a Lindlar Catalyst

This protocol is adapted from studies on the selective hydrogenation of internal alkynes.

Catalyst Activation: The commercial Lindlar catalyst (5 wt% Pd on CaCO₃, poisoned with lead acetate) is typically used without pre-treatment.

Reaction Setup:

  • A solution of 3-hexyne (as an analogue for this compound) is prepared in a suitable solvent, such as toluene (B28343), to a concentration of 2% (v/v)[1].

  • The catalyst is added to the reactor. The substrate-to-palladium molar ratio is a critical parameter and is typically in the range of 1000-15000[1].

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction is conducted at a constant hydrogen pressure (e.g., 1.4 bar) and temperature (e.g., 298 K) with vigorous stirring[1].

  • The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the alkyne and the selectivity towards the alkene and alkane products.

Protocol 2: Hydrogenation using a Bimetallic Catalyst on Alumina Support (e.g., W-Pd/Al₂O₃)

This protocol outlines the use of a supported bimetallic catalyst.

Catalyst Preparation and Activation:

  • The γ-Al₂O₃ support is impregnated with aqueous solutions of the metal precursors (e.g., palladium nitrate (B79036) and ammonium (B1175870) metatungstate) to achieve the desired metal loading (e.g., 0.4 wt% Pd, 2.4 wt% W)[1].

  • The catalyst is dried and calcined.

  • Prior to the reaction, the catalyst is reduced in a hydrogen stream at a specific temperature (e.g., 393 K for WPd/A) for 1 hour[1].

Reaction Setup:

  • The reaction is carried out in a similar setup as described in Protocol 1.

  • The reaction conditions are maintained at a hydrogen pressure of 1.4 bar and a temperature between 273 and 323 K[1].

  • Product analysis is performed using GC.

Protocol 3: Hydrogenation using Palladium on Mesoporous Silica (Pd/SBA-15)

This protocol is suitable for catalysts with high surface area supports.

Catalyst Preparation:

  • The SBA-15 support is impregnated with a toluene solution of a palladium precursor (e.g., Pd(acac)₂) to obtain a metal content of approximately 1 wt%[2].

  • The catalyst is then dried and reduced.

Reaction Setup:

  • The hydrogenation is performed in a batch reactor at a hydrogen pressure of 40 psig and a temperature of 298 K[2].

  • The reaction mixture is analyzed periodically by GC to monitor the formation of (Z)-3-hexene, (E)-3-hexene, and hexane[2].

Reaction Pathway and Logic

The selective hydrogenation of this compound to (Z)-3-Methyl-1-hexene involves a series of steps on the catalyst surface. The following diagram illustrates the generally accepted Horiuti-Polanyi mechanism for alkyne hydrogenation, highlighting the desired pathway and potential side reactions.

G cluster_surface Catalyst Surface H2 H₂ (gas) H2_ads Adsorbed H₂ H2->H2_ads Adsorption Alkyne_sol This compound (solution) Alkyne_ads Adsorbed this compound Alkyne_sol->Alkyne_ads Adsorption H_ads Adsorbed H atoms H2_ads->H_ads Dissociation Alkene_intermediate Adsorbed Alkene Intermediate Alkyne_ads->Alkene_intermediate + H Z_Alkene_ads Adsorbed (Z)-3-Methyl-1-hexene Alkene_intermediate->Z_Alkene_ads + H (syn-addition) E_Alkene_ads Adsorbed (E)-3-Methyl-1-hexene Z_Alkene_ads->E_Alkene_ads Isomerization Alkane_ads Adsorbed 3-Methyl-hexane Z_Alkene_ads->Alkane_ads + 2H Z_Alkene_sol (Z)-3-Methyl-1-hexene (Product) Z_Alkene_ads->Z_Alkene_sol Desorption (Desired) E_Alkene_sol (E)-3-Methyl-1-hexene (Isomerization) E_Alkene_ads->E_Alkene_sol Desorption Alkane_sol 3-Methyl-hexane (Over-hydrogenation)

Caption: Reaction pathway for the selective hydrogenation of this compound.

Concluding Remarks

The selective hydrogenation of this compound to its Z-alkene is highly dependent on the catalyst system employed. The classic Lindlar catalyst provides a reliable method for achieving high selectivity to the (Z)-isomer.[1] However, due to the toxicity of lead, there is a significant research effort towards developing lead-free alternatives.

Bimetallic catalysts, such as W-Pd/Al₂O₃, have shown excellent performance, rivaling that of the Lindlar catalyst in terms of selectivity for the hydrogenation of 3-hexyne.[1] The choice of support material also plays a crucial role, with high-surface-area materials like SBA-15 demonstrating high activity and selectivity when used with palladium.[2] Furthermore, the use of ligand-modified catalysts and single-atom alloys presents promising avenues for achieving near-perfect selectivity by tuning the electronic properties and geometric arrangement of the active sites.[3][4]

For researchers and professionals in drug development, the selection of an appropriate catalyst will depend on a balance of factors including desired selectivity, reaction conditions, catalyst cost, and environmental considerations. The data and protocols presented in this guide offer a foundation for making an informed decision for the selective hydrogenation of this compound and other substituted alkynes.

References

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of 3-Methyl-1-hexyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is of paramount importance. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the determination of the enantiomeric excess of 3-Methyl-1-hexyne derivatives. This document outlines detailed experimental protocols, presents quantitative performance data, and offers a logical workflow to guide method selection.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the specific derivative, the required accuracy, sample throughput, and available instrumentation. Chiral HPLC and GC often provide baseline separation of enantiomers, allowing for high accuracy, while NMR spectroscopy offers a rapid method that does not require chromatographic separation.

Method Principle Advantages Disadvantages Typical Performance for Propargyl Alcohols
Chiral HPLC (Indirect Method) Derivatization of the chiral alcohol with a chiral agent (e.g., MαNP acid) to form diastereomers, which are then separated on a standard achiral column.High resolution and accuracy. Robust and widely applicable.Requires a derivatization step, which can be time-consuming.Separation Factor (α): 1.54Resolution (Rs): 2.97[1]
Chiral GC (Direct Method) Direct separation of enantiomers on a chiral stationary phase, often after achiral derivatization (e.g., acetylation) to improve volatility and peak shape.High efficiency and speed. Suitable for volatile compounds.Requires a specific chiral column. May require derivatization.Separation Factor (α): >1.1 for acetylated propargyl alcohols.
NMR Spectroscopy (with Chiral Solvating Agent) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Rapid analysis time. Non-destructive. No chromatographic separation needed.Lower sensitivity compared to chromatographic methods. Requires a chiral auxiliary.Chemical Shift Difference (Δδ): Dependent on the specific analyte and solvating agent.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Indirect Method via Derivatization)

This method involves the conversion of the this compound derivative (a chiral alcohol) into diastereomeric esters using a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). These diastereomers can then be separated on a standard silica (B1680970) gel HPLC column.

1. Derivatization Protocol:

  • To a solution of the racemic this compound derivative (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane), add (S)-(+)-MαNP acid (1.1 equivalents), dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude diastereomeric esters can be purified by flash chromatography or used directly for HPLC analysis.

2. HPLC Analysis Protocol:

  • Column: Silica gel column.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 20:1 v/v) is a common starting point.[1] The ratio can be optimized to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where the MαNP esters absorb (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (Direct Method with Derivatization)

For volatile derivatives of this compound, chiral GC offers a direct and efficient method for enantiomeric separation. To improve chromatographic properties, the alcohol functionality is often derivatized to a less polar and more volatile group, such as an acetate ester.

1. Derivatization Protocol (Acetylation):

  • Dissolve the this compound derivative in a suitable solvent like dichloromethane.

  • Add an excess of acetic anhydride (B1165640) and a catalytic amount of a base such as pyridine (B92270) or DMAP.

  • Allow the reaction to proceed at room temperature for 1-2 hours or until complete as monitored by TLC or GC.

  • Quench the reaction with water and extract the acetylated derivative with an organic solvent.

  • Wash the organic layer with dilute acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and carefully concentrate the solvent. The sample is now ready for GC analysis.

2. GC Analysis Protocol:

  • Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[2]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 275 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up at a slow rate (e.g., 2-5 °C/min) to an appropriate final temperature to achieve separation.

  • Quantification: The enantiomeric excess is determined by the relative peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Solvating Agent

This technique provides a rapid assessment of enantiomeric excess without the need for chromatographic separation. It relies on the formation of transient diastereomeric complexes between the analyte and a chiral solvating agent (CSA), which induces chemical shift non-equivalence for the protons of the two enantiomers.

1. Sample Preparation Protocol:

  • Accurately weigh the this compound derivative (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of (R)-BINOL or a chiral lanthanide shift reagent) to the NMR tube.

  • Gently mix the sample to ensure homogeneity.

2. NMR Analysis Protocol:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Identify a proton signal in the analyte that is well-resolved and shows a clear separation into two distinct peaks in the presence of the CSA. Protons close to the stereocenter are often the best candidates.

  • Integrate the areas of the two separated signals.

  • Calculate the enantiomeric excess based on the ratio of the integrals.

Logical Workflow and Visualization

The selection of an appropriate analytical method can be guided by a systematic workflow. The following diagram, generated using Graphviz, illustrates a decision-making process for analyzing the enantiomeric excess of this compound derivatives.

G cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 Data Analysis cluster_3 Result start Racemic or Enantioenriched This compound Derivative deriv Derivatization? (e.g., Esterification) start->deriv nmr NMR Spectroscopy start->nmr Direct Analysis with CSA hplc Chiral HPLC deriv->hplc Diastereomer Formation gc Chiral GC deriv->gc Improve Volatility hplc_data Peak Area Integration of Diastereomers hplc->hplc_data gc_data Peak Area Integration of Enantiomers gc->gc_data nmr_data Signal Integration of Diastereomeric Complexes nmr->nmr_data ee Enantiomeric Excess (% ee) Calculation hplc_data->ee gc_data->ee nmr_data->ee

Workflow for ee determination of this compound derivatives.

This guide provides a framework for selecting and implementing an appropriate analytical method for determining the enantiomeric excess of this compound derivatives. The optimal choice will depend on the specific research context, and the detailed protocols provided herein should serve as a valuable starting point for method development and validation.

References

Safety Operating Guide

Safe Disposal of 3-Methyl-1-hexyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Methyl-1-hexyne, ensuring laboratory safety and regulatory compliance.

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the safe disposal of this compound, a highly flammable terminal alkyne. Adherence to these protocols is essential to mitigate risks, including fire and the formation of explosive acetylides.

Key Safety and Handling Information

This compound is a highly flammable liquid and is harmful to aquatic life with long-lasting effects.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][2] Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[3]

Quantitative Data for this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol [3][4]
Density 0.710 g/mL at 25 °C[3]
Refractive Index n20/D 1.402[3]
Flash Point -15 °C (5.0 °F) - closed cup[3]
Boiling Point 349.24 K (76.09 °C)

Experimental Protocol for Proper Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Unused or Expired this compound:

    • Do not attempt to dispose of the chemical down the drain or in regular trash.

    • Keep the compound in its original, clearly labeled container.

    • Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area designated for flammable hazardous waste.

  • Contaminated Labware (e.g., glassware, syringes):

    • Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the initial rinsate as hazardous liquid waste in a designated, properly labeled, and sealed container.

    • Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Contaminated Solid Waste (e.g., gloves, absorbent pads):

    • Place all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

    • Clearly label the container as "Hazardous Waste" and specify the contents.

2. Spill Management:

  • In case of a spill, immediately evacuate the area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Use non-sparking tools and an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

  • Provide a complete and accurate description of the waste to the disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure or Solution) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste waste_type->solid_waste Solid collect_liquid Collect in Labeled, Sealed Container for Flammable Liquids liquid_waste->collect_liquid collect_solid Collect in Labeled, Lined Container for Hazardous Solids solid_waste->collect_solid storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service end Proper Disposal disposal_service->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, ensuring laboratory personnel can operate with confidence and safety. Adherence to these protocols is essential for minimizing risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid that poses significant physical and environmental hazards.[1][2] Understanding these risks is the first step toward safe handling.

Hazard Category GHS Classification Signal Word & Pictogram
Physical HazardFlammable Liquid, Category 2 (H225: Highly flammable liquid and vapour)Danger 🔥
Environmental HazardHazardous to the aquatic environment, long-term hazard, Category 3 (H412: Harmful to aquatic life with long lasting effects)None

Table 1: GHS Hazard Classification for this compound.[1][2][3]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below. These properties underscore the need for stringent safety measures, particularly its low flash point, which indicates a high risk of ignition.

Property Value
Molecular FormulaC₇H₁₂
Molecular Weight96.17 g/mol [1][2]
Flash Point-15 °C (5.0 °F) - closed cup[3][4]
Boiling Point85 °C[4]
Density0.710 g/mL at 25 °C[4]
UN Number1993[1][5]
Hazard Class3 (Flammable Liquid)[1][5]
Packing GroupII[1][5]

Table 2: Physical and Chemical Properties of this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial. The following sections provide detailed, step-by-step guidance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following equipment must be worn when handling this compound.[1]

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Chemical safety goggles or face shieldProtects against splashes and vapors.[3][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Gloves must be inspected before use and disposed of properly after handling.[1][6]
Flame-retardant and antistatic protective clothingProvides protection against fire hazards and prevents static discharge, a potential ignition source.[1]
Lab coatStandard laboratory practice to protect skin and clothing.[6]
Respiratory Protection Required when vapors/aerosols are generatedUse in a well-ventilated area, preferably a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with a suitable filter (e.g., type ABEK EN14387) is necessary.[3] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator is required.[1]

Table 3: Recommended Personal Protective Equipment (PPE).

Experimental Protocol: Step-by-Step Handling Procedure

1. Preparation and Precautionary Measures:

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a certified chemical fume hood.[5][6]

  • Ignition Sources: Remove all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][7] Employ "No Smoking" policies strictly.[5]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[1][7] All tools must be of a non-sparking design.[7]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of electrostatic charge.[1][5]

  • PPE: Don all required PPE as detailed in Table 3 before entering the work area.[6]

2. Handling and Use:

  • Container Management: Keep the chemical container tightly closed when not in use.[1][5] Opened containers must be carefully resealed and stored upright to prevent leakage.[1]

  • Dispensing: When transferring the liquid, pour slowly and carefully to minimize splashing and vapor generation.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[6]

3. Accidental Release Measures:

  • Immediate Action: In case of a spill, immediately evacuate personnel from the area and remove all ignition sources.[1]

  • Ventilation: Ensure the area is well-ventilated. Be aware that vapors can accumulate in low-lying areas.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains, as it is harmful to aquatic life.[1]

  • Cleanup: For small spills, contain the spillage and collect it using an electrically protected vacuum cleaner or by wet-brushing. Place the absorbed material into a suitable, labeled container for disposal.[1]

Disposal Plan: Step-by-Step Waste Management

1. Waste Collection:

  • Container: Use a designated, compatible, and properly labeled waste container.[8] The container must be kept tightly sealed except when adding waste.[8]

  • Segregation: Do not mix this compound waste with incompatible materials.[9]

2. Disposal Procedure:

  • Professional Disposal: All waste, including surplus material and contaminated items, must be disposed of through a licensed professional waste disposal service.[1]

  • Incineration: The recommended disposal method is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber. Extra care must be taken during ignition due to the material's high flammability.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Spill cluster_spill_response Spill Response cluster_disposal 4. Disposal prep1 Verify Fume Hood Operation prep2 Remove Ignition Sources (Heat, Sparks, Flames) prep1->prep2 prep3 Don Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Ground & Bond Equipment prep3->handle1 Proceed to Handling handle2 Transfer Chemical Carefully handle1->handle2 handle3 Keep Container Tightly Sealed handle2->handle3 cleanup1 Wipe Down Work Area handle3->cleanup1 End of Procedure cleanup2 Store Chemical Securely cleanup1->cleanup2 spill Accidental Release? cleanup2->spill spill_evac Evacuate & Ventilate spill->spill_evac Yes dispose1 Segregate Chemical Waste spill->dispose1 No spill_contain Contain Spill spill_evac->spill_contain spill_collect Collect with Absorbent spill_contain->spill_collect spill_collect->dispose1 Dispose of Contaminated Materials dispose2 Place in Labeled, Sealed Container dispose1->dispose2 dispose3 Arrange Professional Disposal dispose2->dispose3

First Aid Procedures

In the event of exposure, immediate action is critical. The following table outlines the necessary first aid measures.

Exposure Route First Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][5]
Eye Contact Flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[1][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and consult a physician immediately.[1]

Table 4: Emergency First Aid Procedures.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-hexyne
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-hexyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.